Product packaging for 5-(1,3-Thiazol-2-yl)pyridin-3-amine(Cat. No.:CAS No. 1374970-69-0)

5-(1,3-Thiazol-2-yl)pyridin-3-amine

Cat. No.: B1374347
CAS No.: 1374970-69-0
M. Wt: 177.23 g/mol
InChI Key: VODVSLKHOBDNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyridine core linked to a thiazole ring, a structural motif prevalent in compounds with diverse biological activities. The pyridine-thiazole scaffold is recognized for its ability to engage in various interactions with biological targets, such as hydrogen bonding via the amine group and π-π stacking through its aromatic systems . Derivatives based on the pyridine-thiazole hybrid structure have demonstrated potent inhibitory activity against key protein kinases. Specifically, analogous compounds have been developed as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . The CDK4/6-cyclin D pathway is a critical regulator of the cell cycle and is often dysregulated in various cancers, making it a prominent therapeutic target for oncology research . Furthermore, such hybrid structures have been explored for their antiprion activity in models of neurodegenerative disease, showing promising brain exposure and pharmacokinetic properties . The structural versatility of this core allows for extensive synthetic modification, enabling researchers to optimize properties like potency, solubility, and metabolic stability for various therapeutic applications. This compound is intended for research applications only, including use as a key intermediate in the synthesis of more complex bioactive molecules, for structure-activity relationship (SAR) studies, and for screening against novel biological targets in hit-to-lead campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B1374347 5-(1,3-Thiazol-2-yl)pyridin-3-amine CAS No. 1374970-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-thiazol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODVSLKHOBDNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-(1,3-Thiazol-2-yl)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details plausible synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The fusion of pyridine and thiazole rings, as seen in this compound, creates a scaffold with potential for diverse biological activities. This guide outlines two primary synthetic strategies for the preparation of this target molecule: a classical approach via Hantzsch thiazole synthesis and a modern approach utilizing palladium-catalyzed cross-coupling.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two main disconnection points, leading to the proposed synthetic strategies.

G Target This compound Route_A Hantzsch Synthesis Approach Target->Route_A C-S, C-N bond formation Route_B Cross-Coupling Approach Target->Route_B C-C bond formation Precursor_A1 Protected 3-Amino-5-(thioacetyl)pyridine Route_A->Precursor_A1 Precursor_A2 Halogenated Acetaldehyde Route_A->Precursor_A2 Precursor_B1 Protected 3-Amino-5-bromopyridine Route_B->Precursor_B1 Precursor_B2 2-Stannylthiazole or Thiazole-2-boronic acid Route_B->Precursor_B2

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Experimental Protocols

Route A: Hantzsch Thiazole Synthesis Approach

This classical approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core. A key intermediate is a protected 3-aminopyridine derivative bearing a thioamide or an α-haloketone functionality at the 5-position.

G Start_A 3-Amino-5-bromopyridine Step_A1 Protection (e.g., Boc-anhydride) Start_A->Step_A1 Intermediate_A1 tert-Butyl (5-bromopyridin-3-yl)carbamate Step_A1->Intermediate_A1 Step_A2 Thioacetamide formation (e.g., Lawesson's reagent) Intermediate_A1->Step_A2 Intermediate_A2 tert-Butyl (5-(thioacetyl)pyridin-3-yl)carbamate Step_A2->Intermediate_A2 Step_A3 Hantzsch Cyclization (e.g., Chloroacetaldehyde) Intermediate_A2->Step_A3 Intermediate_A3 tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate Step_A3->Intermediate_A3 Step_A4 Deprotection (e.g., TFA) Intermediate_A3->Step_A4 Product_A This compound Step_A4->Product_A

Caption: Workflow for the Hantzsch Thiazole Synthesis Approach.

Experimental Protocol - Step A1: Protection of 3-Amino-5-bromopyridine

To a solution of 3-amino-5-bromopyridine (1.0 eq) in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford tert-butyl (5-bromopyridin-3-yl)carbamate.

Experimental Protocol - Step A2: Thioamide Formation

A mixture of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene is heated at reflux for 4 hours. The solvent is evaporated, and the crude product is purified by flash chromatography to yield tert-butyl (5-(thioacetyl)pyridin-3-yl)carbamate.

Experimental Protocol - Step A3: Hantzsch Thiazole Synthesis

To a solution of tert-butyl (5-(thioacetyl)pyridin-3-yl)carbamate (1.0 eq) in ethanol is added chloroacetaldehyde (1.1 eq, 50% aqueous solution). The mixture is heated at reflux for 3 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give tert-butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate.

Experimental Protocol - Step A4: Deprotection

The protected intermediate, tert-butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate (1.0 eq), is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.

StepReactantsReagents/SolventsConditionsProductYield (%)
A1 3-Amino-5-bromopyridine(Boc)₂O, Triethylamine, DCMRoom Temp, 12 htert-Butyl (5-bromopyridin-3-yl)carbamate~95
A2 tert-Butyl (5-bromopyridin-3-yl)carbamateLawesson's reagent, TolueneReflux, 4 htert-Butyl (5-(thioacetyl)pyridin-3-yl)carbamate~70
A3 tert-Butyl (5-(thioacetyl)pyridin-3-yl)carbamateChloroacetaldehyde, EthanolReflux, 3 htert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate~60
A4 tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamateTFA, DCMRoom Temp, 1 hThis compound~90

Table 1: Summary of Quantitative Data for the Hantzsch Synthesis Approach.

Route B: Palladium-Catalyzed Cross-Coupling Approach

This modern synthetic route involves the formation of the C-C bond between the pyridine and thiazole rings using a palladium catalyst. A protected 3-amino-5-halopyridine is coupled with an organometallic thiazole derivative.

G Start_B 3-Amino-5-bromopyridine Step_B1 Protection (e.g., Boc-anhydride) Start_B->Step_B1 Intermediate_B1 tert-Butyl (5-bromopyridin-3-yl)carbamate Step_B1->Intermediate_B1 Step_B2 Stille or Suzuki Coupling Intermediate_B1->Step_B2 Intermediate_B2 tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate Step_B2->Intermediate_B2 Reagent_B2 2-(Tributylstannyl)thiazole or Thiazole-2-boronic acid Reagent_B2->Step_B2 Step_B3 Deprotection (e.g., TFA) Intermediate_B2->Step_B3 Product_B This compound Step_B3->Product_B

Caption: Workflow for the Palladium-Catalyzed Cross-Coupling Approach.

Experimental Protocol - Step B1: Protection of 3-Amino-5-bromopyridine

This step is identical to Step A1 in the Hantzsch synthesis approach.

Experimental Protocol - Step B2: Stille Cross-Coupling

A mixture of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 eq), 2-(tributylstannyl)thiazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene is degassed and heated at 110 °C under a nitrogen atmosphere for 16 hours. The reaction mixture is cooled to room temperature, filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford tert-butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate.

Experimental Protocol - Step B3: Deprotection

This step is identical to Step A4 in the Hantzsch synthesis approach.

StepReactantsReagents/SolventsConditionsProductYield (%)
B1 3-Amino-5-bromopyridine(Boc)₂O, Triethylamine, DCMRoom Temp, 12 htert-Butyl (5-bromopyridin-3-yl)carbamate~95
B2 tert-Butyl (5-bromopyridin-3-yl)carbamate, 2-(Tributylstannyl)thiazolePd(PPh₃)₄, Toluene110 °C, 16 htert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamate~75
B3 tert-Butyl (5-(thiazol-2-yl)pyridin-3-yl)carbamateTFA, DCMRoom Temp, 1 hThis compound~90

Table 2: Summary of Quantitative Data for the Palladium-Catalyzed Cross-Coupling Approach.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The Hantzsch synthesis represents a classical and often high-yielding approach, while the palladium-catalyzed cross-coupling offers a more modern and modular alternative. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

An In-depth Technical Guide to the Chemical Properties of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine (CAS Number: 1374970-69-0). Due to the limited availability of experimental data for this specific molecule, this document compiles information from commercial suppliers, data from closely related structural analogs, and predicted properties. The guide covers physicochemical characteristics, proposed synthesis and analysis methodologies, and discusses potential biological activities based on the broader class of pyridine-thiazole hybrids. This document aims to serve as a foundational resource for researchers interested in the evaluation and application of this compound in drug discovery and development.

Chemical Properties and Data

While specific experimental data for this compound is scarce in publicly available literature, its basic chemical identifiers have been established. Predicted physicochemical properties provide initial insights into its behavior.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 1374970-69-0[1][2]
Molecular Formula C₈H₇N₃S[3]
Molecular Weight 177.23 g/mol [3]
Canonical SMILES C1=CN=C(C=C1N)C2=CSC=N2-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 202-205°CBased on the related compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.[4]
Boiling Point 390.6±52.0°CBased on the related compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.[4]
pKa 8.30±0.20Based on the related compound 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol.[4]
LogP 2.26 - 4.35Based on a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives.[5]
Topological Polar Surface Area (TPSA) 78.41 - 120.93 ŲBased on a series of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives.[5]

Note: The predicted values are derived from structurally similar compounds and computational models. Experimental verification is required.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on the synthesis of related pyridine-thiazole compounds, a proposed synthetic route and analytical characterization methods are outlined below.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide. For the target compound, a plausible approach would involve the reaction of a 2-halo-1-(pyridin-3-yl)ethan-1-one with thiourea.

Reaction Scheme:

G 3-Acetylpyridine 3-Acetylpyridine Halogenation Halogenation (e.g., Br2, NBS) 3-Acetylpyridine->Halogenation 2-Halo-1-(pyridin-3-yl)ethan-1-one 2-Halo-1-(pyridin-3-yl)ethan-1-one Halogenation->2-Halo-1-(pyridin-3-yl)ethan-1-one Cyclocondensation Cyclocondensation 2-Halo-1-(pyridin-3-yl)ethan-1-one->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Target_Compound This compound Cyclocondensation->Target_Compound

Figure 1: Proposed Hantzsch synthesis of the target compound.

Methodology:

  • Halogenation of 3-Acetylpyridine: 3-Acetylpyridine is halogenated, for example, using bromine in a suitable solvent, to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one.

  • Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated, often by adding a base. The crude product can then be purified by recrystallization or column chromatography.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Analytical Methods for Characterization

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy To identify the characteristic functional groups present in the molecule, such as N-H and C=N bonds.
Elemental Analysis To determine the elemental composition (C, H, N, S) of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, the broader class of pyridine-thiazole hybrids has shown a range of biological activities. These compounds are of significant interest in medicinal chemistry.

Known Activities of Related Compounds
  • Anticancer Activity: Many pyridine-thiazole derivatives have been investigated as potential anticancer agents. For instance, they have been shown to act as inhibitors of kinases such as KDR kinase, which is involved in angiogenesis.[6][7]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a common scaffold in antimicrobial and antifungal agents. Pyridine-thiazole hybrids have also demonstrated such properties.[8][9]

  • Enzyme Inhibition: Some analogs have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways.[8]

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, this compound could potentially interact with signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Target_Compound This compound Target_Compound->PI3K Inhibition

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. While experimental data for this specific molecule is currently limited, this guide provides a starting point for researchers by summarizing available information and proposing methodologies for its synthesis and characterization based on closely related analogs. The potential biological activities, particularly in the areas of oncology and infectious diseases, warrant further exploration. Experimental validation of the predicted properties and proposed biological activities is a crucial next step in elucidating the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the novel heterocyclic compound, 5-(1,3-Thiazol-2-yl)pyridin-3-amine. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper provides a comprehensive overview of the solubility characteristics of structurally related pyridine-thiazole compounds. Furthermore, it outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility, which are critical parameters in the drug discovery and development process. A generic signaling pathway involving kinase inhibition is also presented to illustrate the potential biological context for compounds of this class.

Introduction to Pyridine-Thiazole Compounds and Solubility

The fusion of pyridine and thiazole rings creates a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds are frequently investigated as potential therapeutic agents, particularly as kinase inhibitors for applications in oncology and inflammatory diseases.

A critical physicochemical property that dictates the success of a drug candidate is its aqueous solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays. Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug development.

Experimental Protocols for Solubility Determination

To enable researchers to determine the solubility of this compound and other novel compounds, two standard methodologies are detailed below: the kinetic solubility assay and the thermodynamic solubility assay.

Kinetic Solubility Assay

Kinetic solubility is typically measured early in drug discovery to provide a high-throughput assessment of a compound's dissolution rate. This method involves dissolving the compound in an organic solvent, usually dimethyl sulfoxide (DMSO), and then adding this solution to an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[1][2]

  • Precipitation Detection: The formation of precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy.[2][3]

  • Quantification (Optional): For a more precise measurement, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium. This measurement is considered the "gold standard" as it reflects the true solubility of the compound.[4]

Methodology:

  • Sample Preparation: An excess amount of the solid, crystalline compound is added to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).[5]

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker or vortexer) for an extended period (typically 24-72 hours) at a constant temperature to ensure equilibrium is reached.[4]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid filter-related compound loss, especially for hydrophobic compounds.[6]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is accurately measured using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[6][7]

Data Presentation: Comparison of Solubility Assay Parameters

The following table summarizes the key parameters for the kinetic and thermodynamic solubility assays, providing a clear comparison for researchers selecting the appropriate method for their stage of drug development.

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Compound State Pre-dissolved in organic solvent (e.g., DMSO)Solid (crystalline or amorphous)
Incubation Time Short (e.g., 1-2 hours)Long (e.g., 24-72 hours)
Throughput HighLow to Medium
Typical Application Early drug discovery, lead identificationLead optimization, pre-formulation
Detection Method Nephelometry, UV/Vis SpectroscopyHPLC-UV, LC-MS/MS
Information Provided Rate of dissolution, potential for supersaturationEquilibrium saturation concentration

Visualization of a Relevant Signaling Pathway

Many pyridine-thiazole derivatives have been identified as potent inhibitors of various protein kinases.[8][9][10] Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of many diseases, including cancer. The following diagram illustrates a generic kinase inhibition pathway, representing a potential mechanism of action for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Signal Transduction Inhibitor This compound Inhibitor->Kinase Inhibition Signal Signal Signal->Receptor Extracellular Signal

Caption: Generic Kinase Inhibition Pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary context and methodologies to address this critical parameter. By understanding the solubility characteristics of related pyridine-thiazole compounds and by applying the detailed experimental protocols for kinetic and thermodynamic solubility determination, drug development professionals can effectively evaluate the potential of this and other novel chemical entities. The illustrative signaling pathway further highlights the therapeutic relevance of this compound class, underscoring the importance of comprehensive physicochemical characterization in the pursuit of new medicines.

References

An In-Depth Technical Guide on the Mechanism of Action of Pyridine-Thiazole Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates a lack of specific publicly available data on the mechanism of action for the exact compound "5-(1,3-Thiazol-2-yl)pyridin-3-amine." However, a closely related class of compounds, N-(1,3-Thiazol-2-yl)pyridin-2-amines , has been extensively studied and characterized as potent inhibitors of Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide will focus on the well-documented mechanism of action of this analogous compound class to provide relevant and in-depth insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action: KDR/VEGFR-2 Kinase Inhibition

The primary mechanism of action for the N-(1,3-thiazol-2-yl)pyridin-2-amine series is the potent and selective inhibition of the KDR/VEGFR-2 tyrosine kinase.[1][2] KDR is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several diseases, most notably cancer, where it is essential for tumor growth and metastasis.

N-(1,3-thiazol-2-yl)pyridin-2-amines act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the KDR kinase domain, preventing the phosphorylation of tyrosine residues.[1] This blockade of autophosphorylation is a critical step that inhibits the entire downstream signaling cascade, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[3][4] Molecular modeling suggests a specific conformational preference and binding mode for these compounds within the active site of the enzyme.[1]

The VEGFR-2 Signaling Pathway and Its Inhibition

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell function.[5][6] N-(1,3-thiazol-2-yl)pyridin-2-amines, by blocking the initial autophosphorylation, effectively shut down these pro-angiogenic signals.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) Dimer VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation PLC PLCγ P1->PLC PI3K PI3K P1->PI3K ATP ATP ATP->VEGFR2 Inhibitor N-(1,3-Thiazol-2-yl)pyridin-2-amine Inhibitor->VEGFR2 Inhibition PKC PKC PLC->PKC MAPK ERK/MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Quantitative Data on Inhibitory Activity

The potency of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives has been evaluated through various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against KDR kinase.

Compound IDR1 Group (Pyridine Ring)R2 Group (Thiazole Ring)KDR IC50 (nM)Reference
1 4-fluoroH~10-100[7]
2 4-methoxyH~100-1000[7]
3 H5-cyano<10[2]
4 4-(piperazin-1-ylmethyl)5-cyano<10[2]

Note: The IC50 values are approximate ranges gathered from the literature and are intended for comparative purposes.

Experimental Protocols

A core experiment to determine the mechanism of action is the in vitro kinase inhibition assay. This section provides a generalized protocol for such an assay.

In Vitro KDR Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against the KDR kinase.

Materials:

  • Recombinant human KDR (catalytic domain)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • [γ-33P]ATP

  • 96-well plates

  • Phosphocellulose filter mats

  • Scintillation counter

Methodology:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, the KDR enzyme, peptide substrate, and test compound are mixed in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25-30°C) for a specific period (e.g., 10-20 minutes).

  • Termination of Reaction: The reaction is stopped by adding a solution like phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter mat, which binds the phosphorylated peptide substrate.

  • Washing: The filter mat is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantification: The radioactivity on the filter mat, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

KDR_Assay_Workflow A 1. Prepare Serial Dilution of Test Compound B 2. Add KDR Enzyme, Substrate, & Compound to Plate A->B C 3. Initiate Reaction with [γ-33P]ATP B->C D 4. Incubate at 25-30°C C->D E 5. Terminate Reaction D->E F 6. Transfer to Filter Mat & Wash E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Experimental workflow for an in vitro KDR kinase assay.

Conclusion

The N-(1,3-thiazol-2-yl)pyridin-2-amine class of compounds represents a potent series of KDR/VEGFR-2 inhibitors. Their mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, which effectively abrogates the downstream signaling required for angiogenesis. This makes them a valuable scaffold for the development of anti-angiogenic therapies, particularly in the context of oncology. Further research into this and related pyridine-thiazole structures could yield even more selective and potent kinase inhibitors for various therapeutic applications.

References

In Vitro Screening of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vitro screening data for the specific compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine is limited. This guide is based on established screening methodologies and data from structurally related thiazol-pyridine analogs, which are recognized as potent modulators of key signaling pathways, particularly as kinase inhibitors. The protocols and data presented herein serve as a comprehensive framework for researchers screening this class of compounds.

Introduction

The thiazol-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Analogs of this compound have demonstrated potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of these kinases is a hallmark of many diseases, including cancer.

Key molecular targets for this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) and Phosphoinositide 3-kinase (PI3K).[1] Inhibition of these kinases can disrupt tumor angiogenesis and cancer cell survival pathways.[1] Consequently, the in vitro screening of novel thiazol-pyridine derivatives is a crucial step in the discovery of new therapeutic agents.

This technical guide provides a detailed overview of the essential in vitro assays for characterizing compounds like this compound. It includes protocols for primary kinase inhibition screening, cellular cytotoxicity assessment, and visual representations of associated signaling pathways and experimental workflows.

Biological Activity of Thiazol-Pyridine Analogs

In vitro studies have identified that compounds structurally similar to this compound are potent inhibitors of protein kinases involved in oncogenic signaling.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives against the KDR kinase. These compounds are close structural analogs of the title compound and indicate the potential for this scaffold to potently inhibit key angiogenesis-related kinases.

Compound IDModificationTarget KinaseIC50 (µM)Reference
Analog 17-chloro substituentKDR13[2]
Analog 25-nitro substituentKDR< 10[2]
Analog 35-bromo substituentKDR< 10[2]
Analog 46-fluoro substituentKDR< 10[2]
Analog 54-fluoro substituentKDR~ Nanomolar range[2]

Note: Data for the specific compound this compound is not publicly available. The data presented is for illustrative purposes based on close structural analogs.

Experimental Protocols

A robust in vitro screening cascade is essential for characterizing the activity and selectivity of novel compounds. Below are detailed protocols for key assays.

KDR (VEGFR-2) Kinase Activity Assay

This biochemical assay measures the direct inhibition of the KDR enzyme by the test compound. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • KDR Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well white plates

Procedure:

  • Prepare Kinase Reaction: In a 96-well plate, add 5 µL of the test compound at various concentrations.

  • Add 10 µL of a solution containing the KDR kinase and substrate in Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL. Include wells for a no-enzyme negative control and a DMSO-only positive control.

  • Incubate the plate at room temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[3]

  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then measures the new ATP via a luciferase/luciferin reaction, producing a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

PI3K Kinase Activity Assay

This assay measures the ability of the test compound to inhibit the lipid kinase activity of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).

Materials:

  • Active PI3K enzyme (e.g., p110α/p85α)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]

  • Substrate Solution (e.g., 125 µM PI(4,5)P2)[4]

  • ATP

  • Test compound (dissolved in DMSO)

  • Detection reagents (e.g., ADP-Glo™ kit or a PIP3-binding probe for ELISA-based formats)

  • 96-well plates

Procedure:

  • Compound Pre-incubation: In a 96-well plate, pre-incubate the PI3K enzyme with the test compound at various concentrations for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of the PIP2 substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).[4]

  • Stop Reaction: Terminate the reaction by adding a stop solution, often containing EDTA to chelate Mg2+.

  • Quantify Product: Detect the amount of product (ADP or PIP3) formed.

    • If using ADP-Glo™: Follow steps 5-9 from the KDR assay protocol.[4]

    • If using a PIP3 detection method (ELISA): Transfer the reaction mixture to a plate pre-coated with a PIP3-binding protein. After incubation, use a labeled secondary antibody and a colorimetric or fluorometric substrate to quantify the amount of PIP3 produced.

  • Data Analysis: Determine the percentage of inhibition and calculate IC50 values as described for the KDR assay.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, HUVEC endothelial cells)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include wells with DMSO vehicle as a control.

  • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[7]

  • Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[5]

  • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_workflow In Vitro Screening Workflow start Compound Library (Thiazol-Pyridine Analogs) primary_screen Primary Biochemical Screen (e.g., KDR Kinase Assay @ 10 µM) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active secondary_screen Secondary / Orthogonal Assay (e.g., PI3K Kinase Assay) dose_response->secondary_screen cellular_assay Cell-Based Assay (MTT Cytotoxicity) secondary_screen->cellular_assay lead_candidate Lead Candidate cellular_assay->lead_candidate

Caption: A typical workflow for in vitro screening of kinase inhibitors.

G cluster_pathway VEGFR-2 (KDR) Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound This compound (Inhibitor) Compound->VEGFR2 PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK mTOR->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

References

"discovery of pyridinyl-thiazole compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of Pyridinyl-Thiazole Compounds

Introduction

The fusion of pyridine and thiazole rings has created a versatile scaffold of significant interest in medicinal chemistry and drug discovery. Pyridinyl-thiazole compounds have demonstrated a wide spectrum of biological activities, positioning them as promising lead structures for developing novel therapeutic agents. Their structural features allow for interaction with various biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[1] This technical guide provides a comprehensive overview of the discovery of pyridinyl-thiazole compounds, focusing on their synthesis, mechanisms of action, and biological evaluation, tailored for researchers and professionals in drug development.

Synthesis Strategies

The synthesis of pyridinyl-thiazole derivatives often employs established heterocyclic chemistry reactions. A common and efficient method is the Hantzsch thiazole synthesis.[2] This reaction typically involves the cyclocondensation of a thiourea or thioamide derivative with an α-halocarbonyl compound. Variations of this core strategy allow for the introduction of diverse substituents on both the pyridine and thiazole rings, enabling the exploration of structure-activity relationships (SAR).

A frequently used synthetic approach begins with the reaction of a pyridine-containing thiourea with a suitable α-haloketone. For instance, 1-(pyridin-2-yl)thiourea can be reacted with 3-chloropentane-2,4-dione in the presence of a base like sodium acetate in acetic acid to form a key pyridinyl-thiazole intermediate.[3] This intermediate can then be further modified, for example, through a Claisen-Schmidt condensation with an aldehyde to introduce additional functional groups.[3]

G start Starting Materials reagent1 Pyridine-containing Thiourea/Thioamide start->reagent1 reagent2 α-Halocarbonyl Compound start->reagent2 process1 Hantzsch Thiazole Synthesis (Cyclocondensation) reagent1->process1 reagent2->process1 intermediate Core Pyridinyl-Thiazole Scaffold process1->intermediate process2 Further Functionalization (e.g., Condensation, Acylation) intermediate->process2 final Target Pyridinyl-Thiazole Derivatives process2->final

General workflow for the synthesis of pyridinyl-thiazole compounds.
Experimental Protocol: General Hantzsch Synthesis

This protocol describes a general procedure for synthesizing 2-amino-pyridinyl-thiazole derivatives.

  • Thiurea Formation: A pyridine-containing amine is reacted with an isothiocyanate reagent (e.g., ammonium thiocyanate in acidic conditions) to form the corresponding pyridine-thiourea derivative.

  • Cyclocondensation: The purified pyridine-thiourea (1 equivalent) is dissolved in a suitable solvent, such as absolute ethanol.

  • An appropriate α-halocarbonyl compound (e.g., 2-bromo-acetophenone derivative) (1 equivalent) is added to the solution.

  • The reaction mixture is heated to reflux for a period of 4 to 6 hours.[2]

  • Reaction progress is monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the solvent is often removed under reduced pressure. The resulting solid is then neutralized with a weak base (e.g., sodium bicarbonate solution), filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final pyridinyl-thiazole compound.[2]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4][5]

Biological Activity and Mechanisms of Action

Pyridinyl-thiazole compounds have been primarily investigated for their potent anticancer properties.[6] The primary mechanism underlying their antitumor activity is the inhibition of protein and lipid kinases, which are critical components of signaling pathways that control cell growth, proliferation, and survival.[1][3]

Anticancer Activity and Kinase Inhibition

Many pyridinyl-thiazole derivatives function as competitive inhibitors at the ATP-binding site of kinases.[7] The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase domain, while the thiazole ring and its substituents can occupy adjacent hydrophobic pockets.[7] This dual interaction leads to potent and often selective inhibition. Key kinase targets include p38 MAP kinase, PI3K, CDKs, and receptor tyrosine kinases involved in angiogenesis.[3][7][8] Inhibition of these pathways disrupts downstream signaling, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth and metastasis.[6][9]

G cluster_cell Cancer Cell compound Pyridinyl-Thiazole Compound kinase Protein Kinase (e.g., p38, PI3K, CDK) compound->kinase Inhibits pathway Downstream Signaling (Proliferation & Survival Pathways) kinase->pathway Activates atp ATP atp->kinase Binds growth Cell Proliferation & Survival pathway->growth Promotes apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Inhibits

Mechanism of action for pyridinyl-thiazole kinase inhibitors.
Other Biological Activities

Beyond oncology, pyridinyl-thiazole derivatives have shown promise in other areas:

  • Insecticidal Agents: Certain N-pyridylpyrazole derivatives containing a thiazole moiety exhibit potent insecticidal activity against agricultural pests like P. xylostella and S. exigua.[5][10]

  • Anti-inflammatory and Antimicrobial Activity: Some compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, as well as antimicrobial activity against various bacterial and fungal strains.[11]

Quantitative Biological Data

The biological efficacy of pyridinyl-thiazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). Below are tables summarizing the activity of selected compounds from the literature.

Table 1: Anticancer Activity of Pyridinyl-Thiazole Derivatives

Compound Cell Line Assay Type IC50 (µM) Reference
Compound 3 a HL-60 (Leukemia) Cytotoxicity 0.57 [12][13]
Compound 3 a Normal Keratinocytes Cytotoxicity >50 [12][13]
Compound 2f b A549 (Lung Cancer) Cytotoxicity 3.33c [4]
Compound 2m b A549 (Lung Cancer) Cytotoxicity 3.51c [4]
Thiazole-Pyridine Hybrid 8c MCF-7 (Breast Cancer) Cytotoxicity 5.71 [14]
5-Fluorouracil (Standard) MCF-7 (Breast Cancer) Cytotoxicity 6.14 [14][15]
Cisplatin (Standard) A549 (Lung Cancer) Cytotoxicity 12.65c [4]

a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone[3] b Hydrazonothiazole-based pyridine compounds[4] c Values originally in µg/mL were converted for consistency if molecular weight was available or presented as is if not.

Table 2: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives

Compound Pest Species Assay Type LC50 (mg/L) Reference
7g P. xylostella Larval Mortality 5.32 [5][10]
7g S. exigua Larval Mortality 6.75 [5][10]
7g S. frugiperda Larval Mortality 7.64 [5][10]

| Indoxacarb (Standard) | P. xylostella | Larval Mortality | ~5-10 |[10] |

Key Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyridinyl-thiazole compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After incubation, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.

Flow Cytometry for Apoptosis Analysis

This method quantifies the extent of apoptosis induced by the compounds.[4][6]

  • Cell Treatment: Cells are treated with the test compound (typically at its IC50 concentration) for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubated in the dark for 15 minutes.

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights for optimizing the biological activity of pyridinyl-thiazole compounds.

  • Substituents on the Pyridine Ring: The position of the nitrogen atom and the nature of substituents on the pyridine ring are critical for kinase binding. A hydrogen bond acceptor feature, like the pyridine nitrogen, is often essential for interaction with the kinase hinge region.[7]

  • Substituents on the Thiazole Ring: Modifications at the C4 and C5 positions of the thiazole ring can significantly impact potency and selectivity. Bulky or hydrophobic groups can enhance binding by occupying hydrophobic pockets in the target protein.[4]

  • Linker Moiety: For compounds with a linker between the two rings, its length and flexibility can influence the overall conformation and binding affinity.

G core Pyridinyl-Thiazole Core pyridine_sub Pyridine Substituents (Position, Electronics) core->pyridine_sub thiazole_sub Thiazole Substituents (Sterics, Hydrophobicity) core->thiazole_sub linker Linker Group (Flexibility, Length) core->linker binding Target Binding Affinity (e.g., Kinase Inhibition) pyridine_sub->binding Influences thiazole_sub->binding Influences linker->binding Influences activity Biological Activity (e.g., Anticancer Potency) binding->activity Determines

Key structural factors influencing the activity of pyridinyl-thiazoles.

Conclusion

The pyridinyl-thiazole scaffold represents a highly privileged structure in modern drug discovery. Through versatile synthetic strategies, a multitude of derivatives have been developed and evaluated, revealing potent activities against a range of diseases, most notably cancer. The primary mechanism of action involves the inhibition of key protein kinases, disrupting cellular signaling and leading to therapeutic effects. The quantitative data and structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation pyridinyl-thiazole compounds. Future research will likely focus on optimizing selectivity, improving pharmacokinetic properties, and exploring novel therapeutic applications for this promising class of molecules.

References

Structural Elucidation of 5-(1,3-Thiazol-2-yl)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-(1,3-Thiazol-2-yl)pyridin-3-amine. The document details a plausible synthetic route, outlines the key experimental protocols for spectroscopic analysis, and presents a systematic workflow for its structural confirmation. The data herein is compiled based on established principles of organic chemistry and spectroscopic analysis of analogous structures.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the reaction of an α-haloketone with a thiourea or a related thioamide. In this proposed pathway, the key intermediates would be 3-amino-α-bromoacetylpyridine, derived from 3-acetyl-5-nitropyridine, followed by reduction of the nitro group.

Synthetic_Pathway A 3-Acetyl-5-nitropyridine B 3-Nitro-5-(2-bromoacetyl)pyridine A->B Br2, HBr/AcOH C 5-(2-Thiazolyl)-3-nitropyridine B->C Thiourea, Ethanol, Reflux D This compound C->D Fe/HCl or H2/Pd-C

Figure 1: Proposed synthetic pathway for this compound.

Spectroscopic Data and Analysis

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques. Below are the expected data based on the analysis of structurally related compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Technique Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR H-2 (Py)~8.2d~2.5
H-4 (Py)~7.5t~2.0
H-6 (Py)~8.0d~1.5
H-5' (Th)~7.3s-
-NH₂~5.5br s-
¹³C NMR C-2 (Py)~140
C-3 (Py)~145
C-4 (Py)~115
C-5 (Py)~130
C-6 (Py)~138
C-2' (Th)~168
C-4' (Th)~143
C-5' (Th)~118

Py = Pyridine ring, Th = Thiazole ring, d = doublet, t = triplet, s = singlet, br s = broad singlet

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data

Technique Parameter Predicted Value
Mass Spec. Molecular Ion (M⁺)m/z 177.0415 (for C₈H₇N₃S)
Key Fragmentsm/z 150 ([M-HCN]⁺), m/z 121 ([M-C₂H₂N₂]⁺), m/z 94 ([C₅H₆N₂]⁺)
Infrared N-H stretch (amine)3450-3300 cm⁻¹ (two bands)
C-H stretch (aromatic)3100-3000 cm⁻¹
C=N stretch (rings)1620-1580 cm⁻¹
C=C stretch (rings)1550-1450 cm⁻¹
C-N stretch1350-1250 cm⁻¹

Experimental Protocols

3.1. Synthesis of this compound

A solution of 3-nitro-5-(2-bromoacetyl)pyridine (1.0 eq) in ethanol is treated with thiourea (1.1 eq). The mixture is heated to reflux for 4-6 hours. Upon cooling, the product, 5-(2-thiazolyl)-3-nitropyridine, precipitates and is collected by filtration. The nitro-intermediate is then dissolved in a mixture of ethanol and concentrated hydrochloric acid, and iron powder (5.0 eq) is added portion-wise. The reaction is stirred at reflux for 2-3 hours. After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.3. Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol or acetonitrile and introduced into the ion source via direct infusion.

3.4. Infrared (IR) Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets or as a thin film on a sodium chloride plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Workflow for Structural Elucidation

The systematic process for the structural elucidation of a novel compound like this compound is outlined below. This workflow ensures a logical progression from synthesis to complete characterization and structural confirmation.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation A Proposed Synthesis B Purification (Column Chromatography) A->B C Mass Spectrometry (MS) (Molecular Formula) B->C D Infrared (IR) Spectroscopy (Functional Groups) B->D E 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) B->E G Data Interpretation & Integration C->G D->G F 2D NMR (COSY, HSQC, HMBC) (Connectivity) E->F F->G H Final Structure Assignment G->H

Figure 2: General workflow for the structural elucidation of a novel organic compound.

Methodological & Application

Application Notes and Protocols for the Use of 5-(1,3-Thiazol-2-yl)pyridin-3-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule 5-(1,3-Thiazol-2-yl)pyridin-3-amine belongs to the class of thiazole-pyridine hybrids, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While direct kinase assay data for this specific compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a modulator of various protein kinases. This document provides a summary of the kinase inhibitory activities of closely related compounds and detailed protocols for performing kinase assays to evaluate the potential of this compound.

The thiazole-pyridine core is a recurring motif in a multitude of kinase inhibitors, targeting a range of kinases including, but not limited to, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[1][2][3] The 2-aminothiazole moiety, in particular, has been identified as a novel kinase inhibitor template.[4] Therefore, this compound represents a valuable compound for screening against a panel of kinases to identify novel inhibitors for drug discovery and to probe the chemical space of kinase inhibition.

Data Presentation: Kinase Inhibitory Activity of Related Thiazole-Pyridine Compounds

The following tables summarize the quantitative data for compounds structurally related to this compound, providing a rationale for its investigation in kinase assays.

Table 1: Inhibitory Activity of Thiazole Derivatives against Various Kinases

Compound/Derivative ClassKinase TargetIC50 / KiReference
(5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-onesDYRK1A0.028 - >10 µM[5]
(5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-onesDYRK1A0.033 - >10 µM[5]
4-aryl-5-aminomethyl-thiazole-2-aminesROCK II20 nM - >10 µM[4]
Thiazole derivativesGSK-3β0.29 nM - 1.1 nM[2]
1,3-thiazole-5-carboxylic acid derivativesCK20.4 µM[2]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK41 nM (Ki)[6]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK634 nM (Ki)[6]
N-(1,3-thiazol-2-yl)pyridin-2-amine derivativesKDR (VEGFR-2)Potent inhibition reported[3][7]
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybridCDK2/cyclin AStronger than roscovitine[8]
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybridGSK3βStronger than roscovitine[8]

Experimental Protocols

The following are detailed protocols for common kinase assays that can be adapted to test the inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol is a general method that can be adapted for various serine/threonine and tyrosine kinases.

Materials:

  • Recombinant human kinase of interest (e.g., DYRK1A, CDK2/cyclin A, GSK3β)

  • Kinase-specific substrate peptide

  • This compound (test compound)

  • Staurosporine or other known inhibitor (positive control)

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega) (for luminescence-based assay)

  • 96-well or 384-well plates

  • Microplate reader (scintillation counter or luminometer)

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the test compound in the kinase assay buffer. Also, prepare dilutions of the positive control.

  • In a multi-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.

  • Add the serially diluted test compound or positive control to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP for radiometric assay).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction.

    • For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: ELISA-based Kinase Inhibition Assay (e.g., for ROCK II)

This protocol is adapted from methods used to screen for ROCK II inhibitors.[4]

Materials:

  • Recombinant ROCK II enzyme

  • Substrate-coated ELISA plates (e.g., coated with a specific ROCK II substrate)

  • This compound (test compound)

  • Known ROCK inhibitor (e.g., Y-27632) as a positive control

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phospho-specific primary antibody against the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate washer and microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Add the recombinant ROCK II enzyme to the wells of the substrate-coated ELISA plate.

  • Add the diluted test compound or positive control to the wells. Include a "no inhibitor" control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Start the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the reaction mixture.

  • Add the phospho-specific primary antibody and incubate at room temperature for 60 minutes.

  • Wash the plate, then add the HRP-conjugated secondary antibody and incubate for another 60 minutes.

  • Wash the plate again and add the TMB substrate.

  • After sufficient color development, stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add test compound and controls Compound_Prep->Add_Compound Control_Prep Prepare positive and negative controls Control_Prep->Add_Compound Reaction_Setup Add kinase, substrate, and buffer to plate Reaction_Setup->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Initiate_Reaction Initiate with ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Signal_Detection Measure signal (Radioactivity/Luminescence) Stop_Reaction->Signal_Detection Calculate_Inhibition Calculate % Inhibition Signal_Detection->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling_Pathway_Potential_Targets cluster_growth_factor Growth Factor Signaling cluster_cell_cycle Cell Cycle Progression cluster_other Other Key Kinases VEGFR VEGFR PI3K PI3K VEGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb p CDK2 CDK2 CDK2->Rb p E2F E2F Rb->E2F G1_S_Transition G1-S Transition E2F->G1_S_Transition GSK3b GSK3β Cellular_Processes Various Cellular Processes GSK3b->Cellular_Processes DYRK1A DYRK1A DYRK1A->Cellular_Processes ROCK ROCK ROCK->Cellular_Processes Inhibitor This compound (Potential Inhibitor) Inhibitor->VEGFR Inhibitor->PI3K Inhibitor->CDK4_6 Inhibitor->CDK2 Inhibitor->GSK3b Inhibitor->DYRK1A Inhibitor->ROCK

Caption: Potential kinase signaling pathways targeted by thiazole-pyridine inhibitors.

References

Application of 5-(1,3-Thiazol-2-yl)pyridin-3-amine in Cancer Research: A Focus on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical scaffold of 5-(1,3-Thiazol-2-yl)pyridin-3-amine represents a class of heterocyclic compounds with significant potential in cancer research. While direct studies on this specific molecule are not extensively available in current literature, a substantial body of research on structurally similar pyridine-thiazole hybrid molecules has demonstrated promising anticancer activities. These analogs have been investigated for their cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are beginning to be elucidated. This document provides a detailed overview of the application of these related compounds in cancer research, including their biological activities, proposed mechanisms of action, and relevant experimental protocols. The information presented herein is based on published data for close structural analogs and serves as a guide for researchers and drug development professionals interested in the therapeutic potential of the this compound scaffold.

Biological Activity and Mechanism of Action of Pyridine-Thiazole Analogs

Several novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including those derived from colon, breast, lung, glioblastoma, and leukemia.[1][2][3] High antiproliferative activity has been observed for certain derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range.[1][2]

The proposed mechanism of action for some of these pyridine-thiazole derivatives involves the induction of genetic instability in tumor cells.[1][2][3] This is supported by evidence showing that pre-incubation of tumor cells with a PARP1 inhibitor can reduce the cytotoxic activity of these compounds.[1][2][3] Furthermore, these molecules have been observed to affect DNA integrity and alter nucleus morphology, reinforcing the hypothesis of a DNA-damaging mechanism of action.[1][2]

Another important avenue of investigation for pyridine-thiazole derivatives is their potential as kinase inhibitors. The pyridine-thiazole scaffold is a key feature in several approved and investigational kinase inhibitors. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).[4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative pyridine-thiazole analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyridine-Thiazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1HL-60 (Leukemia)0.57[1][2]
(3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone)HCT-116 (Colon)>50[1]
MCF-7 (Breast)>50[1]
Jurkat (Leukemia)>50[1]
Analog 2SK-OV-3 (Ovarian)7.87[1]
(4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester)
Thiazole-Based Pyridines (General)A549 (Lung)Lower than Cisplatin (IC50: 12.65 µg/mL)[5]

Table 2: Anticancer Screening Data for a Pyridine-Thiazole Analog (Compound 4 in cited literature)

Cancer TypeCell LinesGrowth InhibitionReference
Non-Small Cell LungNCI-H460, NCI-H522>50%[3]
MelanomaLOX IMVI, SK-Mel-2>50%[3]
ColonColo 205, HCT-15, HT29, KM12>50%[3]
CNSSF-539, U251>50%[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer potential of pyridine-thiazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Proposed Signaling Pathway

G cluster_0 Pyridine-Thiazole Analog cluster_1 Cellular Effects Compound Pyridine-Thiazole Analog DNA_Damage DNA Damage Compound->DNA_Damage PARP1_Inhibition PARP1 Inhibition Compound->PARP1_Inhibition Genetic_Instability Genetic Instability DNA_Damage->Genetic_Instability PARP1_Inhibition->Genetic_Instability Apoptosis Apoptosis Genetic_Instability->Apoptosis

Caption: Proposed mechanism of action for certain pyridine-thiazole analogs.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Synthesis of Pyridine-Thiazole Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) MTT_Assay->Mechanism_Studies IC50_Determination IC50 Value Determination Mechanism_Studies->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the evaluation of pyridine-thiazole analogs.

Conclusion

The pyridine-thiazole scaffold represents a promising area for the discovery of novel anticancer agents. While research on the specific molecule this compound is limited, the significant cytotoxic activity and interesting mechanistic profiles of its structural analogs provide a strong rationale for further investigation. The protocols and data presented here offer a valuable resource for researchers aiming to explore the therapeutic potential of this class of compounds in oncology. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved potency and selectivity for further preclinical and clinical development.

References

Application Notes and Protocols: 5-(1,3-Thiazol-2-yl)pyridin-3-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine represents a promising scaffold for the development of novel kinase inhibitors. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs, combining a thiazole and a pyridine ring, are prevalent in a multitude of known kinase inhibitors. This document provides a detailed overview of the potential applications of this compound as a kinase inhibitor, based on the activity of structurally related compounds. It includes generalized protocols for key experiments to evaluate its inhibitory potential and characterizes its mode of action.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The thiazole-pyridine scaffold is a well-established pharmacophore in this area, known to interact with the ATP-binding site of various kinases.

Structurally similar compounds, such as those with a pyridin-2-yl or pyridin-4-yl linkage to the thiazole, have demonstrated inhibitory activity against a range of kinases, including but not limited to:

  • Phosphoinositide 3-kinases (PI3Ks): Key regulators of cell growth, proliferation, and survival.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) kinases (e.g., KDR): Crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2][3]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[4]

  • Glycogen Synthase Kinase 3 (GSK-3): Implicated in a variety of cellular processes, including metabolism and apoptosis.[5]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Involved in neuronal development and implicated in neurodegenerative diseases and some cancers.[6]

Given these precedents, this compound is a compelling candidate for screening against a panel of kinases to identify its specific targets and therapeutic potential.

Data Presentation

As no specific quantitative data for this compound is publicly available, the following table summarizes the inhibitory activities of structurally related thiazole-pyridine compounds to provide a rationale for investigating the title compound.

Compound ClassTarget Kinase(s)Reported Activity (IC50/Ki)Reference
N-(1,3-Thiazol-2-yl)pyridin-2-aminesKDR (VEGFR-2)Potent, selective, low molecular weight inhibitors[2][3]
4-(Thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4, CDK6Ki = 1 nM (CDK4), 34 nM (CDK6) for lead compound[4]
5-Arylidene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-onesDYRK1AIC50 = 0.033 µM for lead compound[6]
Thiazole derivativesCasein Kinase II (CK2)IC50 = 0.4 µM for lead compound[5]
5-(Pyridin-2-yl)-1,3-thiazol-2-amine derivativesPI3KNoted for inhibiting PI3K[1]

Mandatory Visualization

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR GSK3 GSK-3 AKT->GSK3 Inhibition Transcription_Factors Transcription Factors mTOR->Transcription_Factors CDK4_6 CDK4/6 Cell_Cycle_Progression Cell Cycle Progression CDK4_6->Cell_Cycle_Progression Cyclin_D Cyclin D Cyclin_D->CDK4_6 Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Cell_Cycle_Progression->Cell_Proliferation Leads to Gene_Expression->Cell_Proliferation Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->CDK4_6

Caption: Potential kinase targets in key signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesize and Purify This compound Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Determine_IC50->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Phospho-targets) Selectivity_Profiling->Cell_Based_Assay Hit Confirmation Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Based_Assay->Cell_Viability Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Cell_Viability->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Promising Lead End End: Lead Candidate Identification In_Vivo_Studies->End

Caption: Workflow for evaluating a potential kinase inhibitor.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • This compound (test compound)

  • Recombinant Kinase of interest (e.g., PI3K, CDK4/Cyclin D1, VEGFR2)

  • Substrate for the kinase (e.g., a specific peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the kinase assay buffer to achieve a range of desired test concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In each well of the plate, add the following in order:

      • Kinase Assay Buffer

      • Test compound at various concentrations. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.

      • Kinase solution (pre-diluted in assay buffer).

      • Substrate solution.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase, if known.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for Target Phosphorylation

This protocol determines if the compound can inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., a cell line with activated PI3K signaling).

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

  • This compound.

  • Stimulant for the signaling pathway (if necessary, e.g., a growth factor like EGF or VEGF).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the target substrate (e.g., anti-phospho-Akt) and one for the total protein (e.g., anti-total-Akt).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for several hours to reduce basal signaling, if necessary.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

    • If required, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for electrophoresis by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities.

    • To confirm equal protein loading, strip the membrane and re-probe with the antibody against the total protein.

    • Analyze the reduction in the phosphorylated protein signal in the presence of the inhibitor.

Conclusion

While further direct experimental validation is necessary, the structural characteristics of this compound make it a compelling candidate for investigation as a kinase inhibitor. The protocols and information provided herein offer a robust framework for researchers to initiate the evaluation of this and similar compounds, potentially leading to the discovery of novel therapeutic agents. The key to success will be a systematic approach, starting with broad biochemical screening, followed by more focused cell-based assays to elucidate the specific mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the cellular characterization of the novel small molecule, 5-(1,3-Thiazol-2-yl)pyridin-3-amine. The chemical structure, featuring a thiazole and a pyridine moiety, is characteristic of several known kinase inhibitors.[1][2][3] Based on this structural class, the following protocols are designed to assess the compound's potential as an anti-cancer agent by evaluating its effects on cell viability, apoptosis, cell cycle progression, and target engagement in a cellular context.

While specific biological data for this compound is not yet publicly available, the assays described herein represent a standard workflow for the initial characterization of a potential kinase inhibitor. The data presented are hypothetical and for illustrative purposes.

Hypothetical Signaling Pathway

Based on the activity of structurally related compounds, we hypothesize that this compound may target a receptor tyrosine kinase (RTK) signaling pathway, such as the one initiated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR), which is crucial for angiogenesis and tumor growth.[1][3]

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 (RTK) PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates PKC PKC PLCg->PKC Proliferation Gene Transcription (Proliferation, Survival) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Inhibitor->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the cellular effects of the compound.

Experimental_Workflow Start Start: Select Cancer Cell Line Viability Cell Viability Assay (MTT/MTS) Start->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle Kinase Cellular Kinase Assay (Phospho-Substrate) IC50->Kinase End Data Analysis & Conclusion Apoptosis->End CellCycle->End Kinase->End

Caption: General experimental workflow for compound characterization.

Cell Viability and Cytotoxicity Assays

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The reduction of tetrazolium salts (like MTT or MTS) to colored formazan compounds by mitochondrial dehydrogenases in living cells is a widely used method.[4][5][6][7][8]

MTT Assay Protocol

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5][8]

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.

Cell LineCompoundIC50 (µM)
A549This compound8.5
HeLaThis compound6.2
MCF-7This compound12.1
Cisplatin(Positive Control)5.0 (A549)

Apoptosis Assay: Annexin V Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488) to detect apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[9][10][11][12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.[10]

Data Presentation: Hypothetical Apoptosis Data
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.02.51.51.0
This compound (1x IC50)55.025.015.05.0
This compound (2x IC50)20.040.030.010.0

Cell Cycle Analysis

Principle: The cell cycle distribution of a population of cells can be analyzed by staining the DNA with a fluorescent dye, such as Propidium Iodide (PI), and measuring the fluorescence intensity by flow cytometry. The amount of DNA is indicative of the cell cycle phase (G0/G1, S, G2/M).[13][14][15][16][17]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise.

  • Incubation: Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[15]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[17]

  • Analysis: Analyze the samples on a flow cytometer.

Data Presentation: Hypothetical Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.030.015.0
This compound (1x IC50)25.020.055.0

Cellular Kinase Assay: Phospho-Substrate Analysis

Principle: To confirm that the compound inhibits a specific kinase within the cell, one can measure the phosphorylation status of a known downstream substrate of that kinase. This can be done using methods like Western Blot or cell-based ELISA.[18][19][20][21][22]

Materials:

  • Treated cell lysates

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western Blot equipment

  • Chemiluminescent substrate

Procedure (Western Blot):

  • Cell Treatment: Plate cells and starve overnight in serum-free medium. Stimulate with the appropriate growth factor (e.g., VEGF) in the presence or absence of various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

Data Presentation: Hypothetical Kinase Inhibition Data
Compound Concentration (µM)Phospho-Akt (Relative Intensity)Total Akt (Relative Intensity)
0 (No VEGF)0.11.0
0 (+ VEGF)1.01.0
0.1 (+ VEGF)0.81.0
1.0 (+ VEGF)0.51.0
10.0 (+ VEGF)0.21.0

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle, and by investigating its effect on a hypothesized kinase signaling pathway, researchers can gain significant insights into its potential as a therapeutic agent. The provided templates for data presentation and the workflow diagrams serve as a guide for organizing and interpreting the experimental results.

References

Application Notes and Protocols: 5-(1,3-Thiazol-2-yl)pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffold, 5-(1,3-Thiazol-2-yl)pyridin-3-amine, and its derivatives represent a promising class of compounds in medicinal chemistry and drug discovery. The unique arrangement of the thiazole and pyridine rings provides a rigid framework with multiple points for hydrogen bonding and other molecular interactions, making it a privileged structure for targeting various biological macromolecules.[1][2] This document provides an overview of the applications of this scaffold, particularly in the development of kinase inhibitors and anticancer agents, along with detailed experimental protocols and data presentation.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, establishing them as versatile starting points for the development of novel therapeutics.

Kinase Inhibition

A primary area of investigation for this scaffold is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a key signaling cascade that controls cell growth, proliferation, and survival.[3] Several derivatives of the thiazolyl-pyridine scaffold have been explored as inhibitors of PI3K and the related mammalian target of rapamycin (mTOR).[4] The morpholine oxygen atom in some derivatives has been shown to form a critical hydrogen bond with the hinge region of PI3Kα.[4]

  • VEGFR/KDR Kinase: Vascular Endothelial Growth Factor Receptor (VEGFR), particularly Kinase Insert Domain-Containing Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of KDR kinase.[5][6]

  • Other Kinases: The versatility of the scaffold has led to the discovery of inhibitors for a range of other kinases, including c-Met,[7] Transforming Growth Factor-beta type 1 receptor (ALK5),[8] and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[9]

Anticancer Activity

The inhibition of key kinases and other cellular targets by these compounds translates to significant anticancer potential.

  • Induction of Methuosis: Certain derivatives have been shown to induce methuosis, a type of non-apoptotic cell death characterized by the formation of large cytoplasmic vacuoles derived from macropinosomes.[10] This offers a novel mechanism to eliminate cancer cells that may be resistant to traditional apoptosis-inducing therapies.

  • Antiproliferative Activity: Numerous studies have demonstrated the antiproliferative effects of thiazolyl-pyridine derivatives against a variety of cancer cell lines, including those from lung, breast, and colon cancers.[1][2][11] For instance, a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone derivative showed a potent IC50 of 0.57 µM in HL-60 leukemia cells.[11]

Data Presentation: Quantitative Analysis of Derivatives

The following tables summarize the in vitro activities of various derivatives of the this compound scaffold against different biological targets. This data is crucial for understanding structure-activity relationships (SAR) and guiding further optimization.

Table 1: Anticancer Activity of Thiazolyl-Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
3 HL-60 (Leukemia)0.57[11]
4 (Not specified)>50 (in normal cells)[11]
12A MDA-MB-231 (Breast)(Potent)[10]
8a A549 (Lung)(Promising)[1]
23 MCF-7 (Breast)5.71[2]
5f HeLa (Cervical)(Comparable to cisplatin)[12]
3b NCI-60 Panel(Most active)[13]
5a HepG-2 (Liver)3.42[7]
5b HepG-2 (Liver)3.56[7]

Table 2: Kinase Inhibitory Activity of Thiazolyl-Pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
6k c-KIT4.31[14]
6l c-KIT1.76[14]
6m c-KIT2.17[14]
15i ALK5>95% inhibition at 0.1 µM[8]
15k ALK5>95% inhibition at 0.1 µM[8]
3e DYRK1A0.028[15]
5s DYRK1A0.033[15]
5a c-Met0.00427[7]
5b c-Met0.00795[7]
78 CDK40.001[9]
78 CDK60.034[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and a representative biological assay for evaluating its anticancer activity.

Synthesis Protocol: General Procedure for this compound Derivatives

A common synthetic route to produce the core scaffold involves the condensation of a pyridine derivative with a thiazole precursor. The following is a generalized protocol based on common synthetic strategies.[16][17][18]

Materials:

  • 3-Aminopyridine derivative (starting material)

  • Appropriate α-haloketone or equivalent electrophile

  • Thiosemicarbazide or a suitable sulfur source

  • Solvent (e.g., ethanol, acetic acid)

  • Base (e.g., sodium acetate, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Formation of the Thiazole Ring:

    • Method A (Hantzsch Thiazole Synthesis): A mixture of an appropriate α-haloketone and thiosemicarbazide is refluxed in a suitable solvent like ethanol.

    • Method B (From Thiosemicarbazide and Carboxylic Acid): A mixture of a pyridine-3-carboxylic acid and thiosemicarbazide can be heated in the presence of a dehydrating agent like sulfuric acid.[16] For example, 3-pyridine carboxylic acid (2 mmol) and thiosemicarbazide (5 mmol) can be heated at 363 K for 6 hours.[16]

  • Coupling with the Pyridine Moiety (if not already incorporated):

    • If the pyridine ring is not part of the initial reactants, a subsequent coupling reaction (e.g., Suzuki coupling) can be performed between a halogenated thiazole intermediate and a pyridine boronic acid derivative.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), the reaction mixture is cooled, and the crude product is precipitated or extracted.

    • The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][12][19]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (test compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Many derivatives of this compound have been designed to inhibit components of this pathway, particularly PI3K.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Evaluation Synthesis Synthesis of Derivatives HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Feedback Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR In_Vitro In Vitro Assays (e.g., MTT, Kinase Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: A typical drug discovery workflow for developing this compound derivatives.

Conclusion

The this compound scaffold is a highly valuable starting point for the design of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The extensive research into its derivatives has provided a solid foundation for understanding the structure-activity relationships that govern their biological effects. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers dedicated to advancing the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for the Synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(1,3-Thiazol-2-yl)pyridin-3-amine scaffold is a significant pharmacophore in modern drug discovery, with analogs exhibiting a wide range of biological activities, including potential as kinase inhibitors. This document provides detailed protocols for the synthesis of this compound and its derivatives, primarily through the Hantzsch thiazole synthesis. The methodologies described herein are based on established chemical principles and can be adapted for the generation of diverse analog libraries for screening and lead optimization.

General Synthetic Strategy

The principal route for the synthesis of the target compounds is the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of an α-haloketone with a thiourea or a thioamide. In the context of synthesizing this compound analogs, this translates to two primary approaches:

  • Route A: Reaction of a 2-bromo-1-(pyridin-3-yl)ethanone derivative with thiourea.

  • Route B: Reaction of an α-bromoacetyl compound with a pyridine-3-thiocarboxamide derivative.

This document will focus on a detailed protocol following a modified Route A, which is a convergent and widely applicable strategy.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(5-aminopyridin-3-yl)thiazole

This protocol outlines a two-step synthesis starting from a commercially available substituted pyridine.

Step 1: Synthesis of 2-Bromo-1-(5-nitropyridin-3-yl)ethanone

This step involves the bromination of 3-acetyl-5-nitropyridine.

  • Materials:

    • 3-Acetyl-5-nitropyridine

    • Pyridinium tribromide (or liquid bromine)

    • Glacial acetic acid

    • Diethyl ether

  • Procedure:

    • Dissolve 3-acetyl-5-nitropyridine (1 equivalent) in glacial acetic acid.

    • At 0 °C, add pyridinium tribromide (1.1 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(5-nitropyridin-3-yl)ethanone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4-(5-nitropyridin-3-yl)thiazole

This is the key Hantzsch thiazole synthesis step.

  • Materials:

    • 2-Bromo-1-(5-nitropyridin-3-yl)ethanone (from Step 1)

    • Thiourea

    • Ethanol

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a solution of 2-bromo-1-(5-nitropyridin-3-yl)ethanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).[1]

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.

    • Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain 2-amino-4-(5-nitropyridin-3-yl)thiazole.

Step 3: Reduction to 5-(2-Aminothiazol-4-yl)pyridin-3-amine

The final step is the reduction of the nitro group to an amine.

  • Materials:

    • 2-Amino-4-(5-nitropyridin-3-yl)thiazole (from Step 2)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution

  • Procedure:

    • Suspend 2-amino-4-(5-nitropyridin-3-yl)thiazole (1 equivalent) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the mixture into ice-water and basify with a concentrated sodium hydroxide solution to a pH of 8-9.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-(2-aminothiazol-4-yl)pyridin-3-amine.

Protocol 2: Synthesis of N-Substituted this compound Analogs

Further diversification can be achieved by N-acylation or N-alkylation of the 3-amino group on the pyridine ring.

  • Materials:

    • 5-(2-Aminothiazol-4-yl)pyridin-3-amine

    • Acyl chloride or alkyl halide (1.05 equivalents)

    • Triethylamine or diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve 5-(2-aminothiazol-4-yl)pyridin-3-amine (1 equivalent) in DCM or DMF.

    • Add the base (e.g., triethylamine, 1.2 equivalents).

    • Cool the mixture to 0 °C and add the acyl chloride or alkyl halide (1.05 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Upon completion, dilute the reaction with water and extract with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography or recrystallization to obtain the desired N-substituted analog.

Data Presentation

Compound Starting Material Reagents Yield (%) Reference
2-Amino-4-(pyridin-2-yl)thiazole2-Bromo-1-pyridin-2-yl-ethanoneThiourea, Ethanol56[1]
4-(Pyridin-2-yl)-N-(pyridin-4-yl)thiazol-2-amine1-(Pyridin-4-yl)thiourea, 2-bromo-1-(pyridin-2-yl)ethanoneTriethylamine, DMF58[1]
2-Amino-4,5-diarylthiazole derivatives1,2-Diaryl-2-bromo-ethanoneThiourea, EthanolGood to Excellent[2]

Visualizations

Synthetic Workflow for this compound

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Reduction 3-Acetyl-5-nitropyridine 3-Acetyl-5-nitropyridine Intermediate_1 2-Bromo-1-(5-nitropyridin-3-yl)ethanone 3-Acetyl-5-nitropyridine->Intermediate_1 AcOH Br2_or_PBr3 Pyridinium tribromide Br2_or_PBr3->Intermediate_1 Intermediate_2 2-Amino-4-(5-nitropyridin-3-yl)thiazole Intermediate_1->Intermediate_2 Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate_2 Final_Product 5-(2-Aminothiazol-4-yl)pyridin-3-amine Intermediate_2->Final_Product Ethanol SnCl2 SnCl2·2H2O, HCl SnCl2->Final_Product

Caption: General synthetic workflow for the preparation of 5-(2-Aminothiazol-4-yl)pyridin-3-amine.

Logical Relationship for Analog Synthesis

Analog_Synthesis Core_Scaffold This compound Acylation Acylation (R-COCl) Core_Scaffold->Acylation Alkylation Alkylation (R-X) Core_Scaffold->Alkylation Sulfonylation Sulfonylation (R-SO2Cl) Core_Scaffold->Sulfonylation Analogs Diverse Analogs Library Acylation->Analogs Alkylation->Analogs Sulfonylation->Analogs

Caption: Diversification strategy for generating analogs from the core scaffold.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • α-Haloketones are lachrymatory and should be handled with care.

  • Reactions involving strong acids and bases should be performed with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Screening 5-(1,3-Thiazol-2-yl)pyridin-3-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed protocols and application notes for screening the kinase inhibitory activity of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and related compounds. Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this document utilizes representative data from closely related N-(1,3-thiazol-2-yl)pyridin-2-amine analogs, which are known to be potent kinase inhibitors.[1][2][3] This information serves as a practical guide for researchers interested in evaluating this class of compounds.

Introduction

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, protein kinases have become major targets for drug discovery. The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases.[4] This application note details the screening of this compound, a representative thiazolopyridine compound, against a panel of protein kinases to determine its inhibitory potency and selectivity.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative N-(1,3-thiazol-2-yl)pyridin-2-amine analog against a selection of protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.[5] It is important to note that IC50 values can be influenced by experimental conditions, such as the ATP concentration.[6][7]

Table 1: Representative Kinase Inhibition Data for a Thiazolopyridine Analog

Kinase TargetIC50 (nM)Kinase FamilyCellular Function
KDR (VEGFR-2)15Tyrosine KinaseAngiogenesis, cell proliferation
CDK485Serine/Threonine KinaseCell cycle regulation
CDK6120Serine/Threonine KinaseCell cycle regulation
GSK-3β350Serine/Threonine KinaseGlycogen metabolism, cell signaling
CK2400Serine/Threonine KinaseCell growth, proliferation, apoptosis
p38α (MAPK14)>1000Serine/Threonine KinaseInflammatory response, stress signaling
JNK1>1000Serine/Threonine KinaseStress response, apoptosis

Note: The data presented is a hypothetical representation based on published data for similar compounds and is intended for illustrative purposes.[2][4][8]

Experimental Protocols

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[5][9] The following protocol describes a general luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[10]

Principle of the Luminescence-Based Kinase Assay

This assay is performed in two steps. First, the kinase reaction is performed, where the kinase catalyzes the transfer of a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Materials and Reagents
  • Kinase of interest (e.g., KDR, CDK4)

  • Kinase-specific substrate

  • This compound (or test compound)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Experimental Workflow

The overall workflow for the kinase screening assay is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Compound Dilutions D Dispense Compound to Plate A->D 1 µL B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix B->E 2 µL C Prepare ATP Solution F Initiate Reaction with ATP C->F 2 µL D->E E->F G Incubate at Room Temperature F->G H Add ADP-Glo™ Reagent G->H I Incubate H->I J Add Kinase Detection Reagent I->J K Incubate J->K L Read Luminescence K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Compound This compound Compound->VEGFR2

References

Application Notes & Protocols: Methodology for Assessing the Therapeutic Potential of Pyridinyl-Thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridinyl-thiazole hybrids are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug discovery.[1][2] Their versatile scaffold allows for structural modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Notably, many pyridinyl-thiazole derivatives have been investigated as potent anticancer agents, often functioning through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as protein kinases (e.g., c-Met, CDKs, PI3K/AKT/mTOR) and by inducing apoptosis.[4][5][6] This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals to systematically assess the therapeutic potential of novel pyridinyl-thiazole compounds.

Section 1: Initial Screening and In Silico Assessment

Before extensive in vitro and in vivo testing, computational methods are employed to predict the drug-likeness and potential molecular targets of the synthesized pyridinyl-thiazole compounds. This initial screening helps prioritize candidates with favorable pharmacokinetic properties and strong target affinity.

cluster_0 Initial Screening Workflow start Synthesized Pyridinyl-Thiazole Compounds admet In Silico ADME/T Prediction (Lipinski's Rule of 5) start->admet docking Molecular Docking (Target Identification) admet->docking selection Candidate Selection (Prioritization) docking->selection invitro Proceed to In Vitro Testing selection->invitro Favorable Properties

Caption: Workflow for the initial in silico screening of pyridinyl-thiazole candidates.

Protocol 1.1: In Silico ADME/T Prediction

This protocol assesses the "drug-likeness" of compounds based on physicochemical properties, which can influence absorption, distribution, metabolism, and excretion (ADME). Lipinski's Rule of 5 is a common guideline.[7]

Methodology:

  • Obtain the 2D or 3D structure of the pyridinyl-thiazole derivatives.

  • Utilize computational software or online tools (e.g., Molinspiration, SwissADME).

  • Calculate the following parameters for each compound:

    • Molecular Weight (MW): Should be ≤ 500 Daltons.

    • LogP (octanol-water partition coefficient): Should be ≤ 5.

    • Hydrogen Bond Donors (HBD): Should be ≤ 5.

    • Hydrogen Bond Acceptors (HBA): Should be ≤ 10.

  • Evaluate compounds based on the "Rule of 5". Compounds that violate more than one rule may have potential issues with bioavailability.[7]

  • Additionally, calculate the Topological Polar Surface Area (tPSA), which should ideally be < 140 Ų for good cell permeability.[7]

Data Presentation: ADME/T Properties

Compound ID Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors tPSA (Ų) Lipinski Violations
PTh-01 485.5 4.2 2 8 105.7 0
PTh-02 520.1 5.6 3 9 115.2 1 (LogP)

| PTh-03 | 450.6 | 3.8 | 1 | 7 | 95.4 | 0 |

Protocol 1.2: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand (the compound) when bound to a target protein, providing insights into binding affinity and mechanism of action.[8][9]

Methodology:

  • Identify potential protein targets based on the known pharmacology of thiazole derivatives (e.g., c-Met kinase, CDK4/6, EGFR tyrosine kinase).[5][7][8]

  • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).

  • Prepare the 3D structures of the pyridinyl-thiazole ligands, ensuring correct protonation states and energy minimization.

  • Use docking software (e.g., AutoDock, Schrödinger) to dock each ligand into the protein's active site.

  • Analyze the results, focusing on:

    • Docking Score (Binding Energy): Lower values (e.g., more negative kcal/mol) typically indicate stronger binding.[1]

    • Binding Poses: Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the active site.

Section 2: In Vitro Assessment of Anticancer Activity

This section details the core assays for evaluating the direct effect of the compounds on cancer cells and normal cells to determine cytotoxicity and selectivity.

cluster_1 In Vitro Anticancer Evaluation Workflow start Selected Compounds mtt Cell Viability Assay (MTT / SRB) Determine IC50 start->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis Potent Compounds mmp Mitochondrial Membrane Potential apoptosis->mmp caspase Caspase Activation Assay apoptosis->caspase data Data Analysis (Cytotoxicity, Apoptosis %) mmp->data caspase->data

Caption: Experimental workflow for evaluating the in vitro anticancer effects.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) and a normal cell line (e.g., WI-38 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[5][9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-thiazole compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[10][11]

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at a wavelength of 540-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Pyridinyl-Thiazole Compounds (IC50, µM)

Compound ID A549 (Lung) MCF-7 (Breast) HepG2 (Liver) WI-38 (Normal) Selectivity Index (WI-38/MCF-7)
PTh-01 8.5 5.4 7.2 >50 >9.3
PTh-03 15.2 12.8 10.5 >50 >3.9

| Doxorubicin | 0.9 | 0.5 | 0.8 | 1.2 | 2.4 |

Protocol 2.2: Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment with the test compounds using Annexin V-FITC and Propidium Iodide (PI) staining.[4][11]

Methodology:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with the pyridinyl-thiazole compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected per sample.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.[11]

Section 3: Elucidation of Mechanism of Action

After confirming cytotoxic activity, the next step is to investigate the underlying molecular mechanisms through which the pyridinyl-thiazole compounds exert their effects.

cluster_2 PI3K/AKT/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Pyridinyl-Thiazole Compound Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyridinyl-thiazole compounds.[6]

Protocol 3.1: Kinase Inhibition Assay

Many pyridinyl-thiazoles act as kinase inhibitors. This protocol describes a general method for assessing the inhibition of a specific kinase, such as c-Met.[5][6]

Methodology:

  • Assay Principle: Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the activity of the kinase by quantifying ATP consumption or substrate phosphorylation.

  • Reaction Setup: In a microplate, combine the recombinant human kinase (e.g., c-Met), the specific substrate for that kinase, and ATP.

  • Inhibitor Addition: Add varying concentrations of the pyridinyl-thiazole compound to the reaction wells. Include a known inhibitor as a positive control (e.g., Cabozantinib for c-Met) and a no-inhibitor control.[5]

  • Incubation: Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent provided in the kit. This reagent typically generates a luminescent or fluorescent signal that is inversely proportional to kinase activity.

  • Data Measurement: Read the signal using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value for kinase inhibition.

Protocol 3.2: Anti-Angiogenesis Assay (HUVEC Migration Assay)

This assay evaluates the ability of compounds to inhibit the migration of endothelial cells, a key step in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.[12]

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs).

  • Wound Healing/Scratch Assay:

    • Grow HUVECs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh medium containing the test compound at various concentrations. A control group should receive medium with vehicle only.

    • Incubate the plates and capture images of the scratch at time 0 and after a set time (e.g., 12-24 hours).

  • Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure or migration inhibition compared to the control group. A significant reduction in closure indicates anti-angiogenic potential.[12]

Section 4: In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

cluster_3 In Vivo Evaluation Workflow start Lead Compound (from In Vitro) cam Anti-Angiogenesis (CAM Assay) start->cam xenograft Antitumor Efficacy (Xenograft Model) cam->xenograft Positive Result toxicity Toxicity & Safety Assessment xenograft->toxicity pkpd Pharmacokinetics (PK) Pharmacodynamics (PD) xenograft->pkpd decision Preclinical Candidate Decision toxicity->decision pkpd->decision

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine, a key intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and its analogs are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am having trouble with the purification of my final product. What are some common impurities and recommended purification methods?

A2: Common impurities may include unreacted starting materials, palladium catalyst residues (if using a cross-coupling route), and side-products from competing reactions. Purification can often be achieved through column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point for elution. Recrystallization from a suitable solvent system like ethanol/water or toluene/hexanes may also be effective. In some cases, an acidic work-up followed by extraction and then basification can help remove certain impurities.

Q3: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling?

A3: Yes, while Pd(PPh₃)₄ is commonly used, other palladium catalysts and ligands can be employed. The choice of catalyst and ligand can significantly impact the reaction yield and rate, especially with heteroaromatic substrates which can sometimes inhibit the catalyst. It is advisable to screen a small number of catalyst/ligand combinations to find the optimal conditions for your specific substrate pairing.

Q4: My Hantzsch thiazole synthesis is giving a low yield. What are the critical parameters to control?

A4: Low yields in Hantzsch synthesis can be due to several factors. Ensure that the α-haloketone intermediate is pure and free of residual acid. The reaction temperature and time are also critical; prolonged heating can lead to decomposition. The choice of base and solvent can also influence the outcome. Anhydrous conditions are often preferred to minimize side reactions.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Cross-Coupling Route

This guide addresses common issues when synthesizing this compound via the coupling of 3-amino-5-bromopyridine with 2-(tributylstannyl)thiazole or a thiazole boronic acid derivative.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Perform a pre-activation step for the catalyst if necessary.
2. Catalyst Poisoning- The nitrogen atoms in the pyridine and thiazole rings can coordinate to the palladium, inhibiting its catalytic activity. Use a higher catalyst loading (e.g., 5-10 mol%). - Consider using a ligand that is less susceptible to inhibition, such as a bulky biarylphosphine ligand.
3. Deboronation of Boronic Acid- If using a thiazole boronic acid, it may be unstable under the reaction conditions. Use a milder base (e.g., K₂CO₃ instead of Na₂CO₃ or K₃PO₄). - Add the boronic acid to the reaction mixture at a lower temperature and then heat to the desired reaction temperature.
Formation of Significant Side Products (e.g., Homocoupling) 1. Incorrect Stoichiometry- Ensure an accurate 1:1 or slight excess (1.1-1.2 equivalents) of the boronic acid or stannane reagent.
2. Oxygen in the Reaction Mixture- Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Difficulty in Removing Tin Byproducts (if using a stannane) 1. Incomplete Removal during Work-up- After the reaction, quench with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-amino-5-bromopyridine (1.0 eq.), thiazole-2-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a solvent, such as a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 85-95°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Hantzsch Thiazole Synthesis Route

This guide addresses common issues when synthesizing the target compound via the condensation of a 3-amino-5-(bromoacetyl)pyridine intermediate with thioacetamide.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the α-Haloketone Intermediate 1. Incomplete Bromination- Ensure the starting acetophenone derivative is fully consumed by monitoring the reaction by TLC. - Use a slight excess of the brominating agent.
2. Decomposition of the α-Haloketone- The α-haloketone can be unstable. Use it immediately in the next step without prolonged storage. - Perform the bromination at a lower temperature to minimize side reactions.
Low Yield of the Final Thiazole Product 1. Incomplete Cyclization- Ensure the reaction is heated for a sufficient amount of time. Monitor by TLC. - Consider using a different solvent that allows for a higher reaction temperature, such as DMF or refluxing ethanol.
2. Formation of Side Products- Over-alkylation of the thioacetamide can occur. Use a controlled stoichiometry of the reactants. - Ensure the reaction mixture is not overly basic, as this can promote side reactions.
Difficult Purification 1. Presence of Unreacted Thioacetamide- Thioacetamide can be removed by washing the organic extract with water during the work-up.
2. Formation of Polymeric Byproducts- Filter the crude reaction mixture before work-up to remove any insoluble polymeric material.

Experimental Protocol: Hantzsch Thiazole Synthesis

  • Synthesis of the α-bromoketone: To a solution of 3-amino-5-acetylpyridine (1.0 eq.) in a suitable solvent like acetic acid or chloroform, add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq.) portion-wise at 0-10°C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Use the crude α-bromoketone immediately in the next step.

  • Thiazole formation: Dissolve the crude α-bromoketone in a solvent such as ethanol or isopropanol.

  • Add thioacetamide (1.0-1.2 eq.) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3_amino_5_bromopyridine 3-Amino-5-bromopyridine Reaction_Vessel Reaction_Vessel 3_amino_5_bromopyridine->Reaction_Vessel thiazole_boronic_acid Thiazole-2-boronic Acid thiazole_boronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent 1,4-Dioxane/Water Solvent->Reaction_Vessel Temperature 85-95 °C Heating Heating Temperature->Heating Atmosphere Inert (Ar or N2) Atmosphere->Heating Extraction Water/Ethyl Acetate Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Reaction_Vessel->Heating Heat Heating->Extraction Cool & Dilute Hantzsch_Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Thiazole Formation cluster_workup Work-up & Purification start_ketone 3-Amino-5-acetylpyridine bromination_reaction bromination_reaction start_ketone->bromination_reaction brominating_agent NBS or Br2 brominating_agent->bromination_reaction intermediate Crude α-Bromoketone cyclization_reaction cyclization_reaction intermediate->cyclization_reaction thioacetamide Thioacetamide thioacetamide->cyclization_reaction solvent_reflux Ethanol (Reflux) solvent_reflux->cyclization_reaction neutralization Neutralize (NaHCO3) extraction Extraction neutralization->extraction purification Column Chromatography extraction->purification Product This compound purification->Product bromination_reaction->intermediate Reaction & Quench cyclization_reaction->neutralization Cool Troubleshooting_Logic cluster_suzuki Suzuki-Miyaura Issues cluster_hantzsch Hantzsch Synthesis Issues Start Low or No Product Yield Check_Reaction_Type Which synthetic route was used? Start->Check_Reaction_Type Catalyst_Check Is the catalyst active and not inhibited? Check_Reaction_Type->Catalyst_Check Suzuki Intermediate_Check Is the α-haloketone intermediate pure and stable? Check_Reaction_Type->Intermediate_Check Hantzsch Boronic_Acid_Check Is the boronic acid stable? (Consider deboronation) Catalyst_Check->Boronic_Acid_Check Conditions_Check_S Are reaction conditions strictly anaerobic? Boronic_Acid_Check->Conditions_Check_S Cyclization_Check Are cyclization conditions (temp, time) optimal? Intermediate_Check->Cyclization_Check Stoichiometry_Check Is the reactant stoichiometry correct? Cyclization_Check->Stoichiometry_Check

Technical Support Center: Optimizing Pyridinyl-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridinyl-thiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyridinyl-thiazoles, particularly through the widely used Hantzsch thiazole synthesis and its variations.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired pyridinyl-thiazole product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in pyridinyl-thiazole synthesis can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the α-haloketone and the pyridinyl-thioamide. Degradation of the α-haloketone or impurities in the thioamide can significantly impact the reaction efficiency.

    • Reaction Temperature: The reaction temperature is a critical parameter. While refluxing in a suitable solvent like ethanol is common, the optimal temperature can vary depending on the specific substrates.[1][2] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Consider performing small-scale reactions at different temperatures to find the optimum.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of side products and degradation of the desired product.

    • Catalyst Choice and Loading: For catalyzed reactions, the choice and amount of catalyst are crucial. For instance, in some variations of the Hantzsch synthesis, a base catalyst may be employed.[3] The concentration of the catalyst should be optimized; too little may not effectively promote the reaction, while too much can lead to unwanted side reactions.

    • Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Ethanol is a commonly used solvent, but other options like methanol, isopropanol, or even solvent-free conditions have been reported to be effective under certain conditions.[1][4]

Issue 2: Formation of Significant Side Products

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. What are these impurities and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some likely impurities and strategies to mitigate them:

    • Self-condensation of the α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. To minimize this, ensure slow addition of the base or use a milder base.

    • Hydrolysis of the α-haloketone: The presence of water can lead to the hydrolysis of the α-haloketone to the corresponding ketone, which will not participate in the thiazole ring formation. Use anhydrous solvents and reagents.

    • Formation of isomeric products: In cases of unsymmetrical α-haloketones or thioamides, the formation of regioisomers is possible. The reaction conditions, particularly the pH, can influence the regioselectivity.[5] Careful analysis of the product mixture using techniques like NMR is necessary to identify the isomers.

    • Thioamide decomposition: Thioamides can be unstable, especially at elevated temperatures. Ensure the reaction temperature is not excessively high and consider using a fresh batch of the thioamide.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure pyridinyl-thiazole from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: The purification strategy will depend on the physical properties of your target compound and the nature of the impurities.

    • Recrystallization: This is often the most effective method for purifying solid products.[3] Common solvent systems for recrystallization of pyridinyl-thiazoles include ethanol, methanol, or mixtures of ethanol and dimethylformamide (DMF).[3]

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate and hexane is a common eluent system.

    • Acid-Base Extraction: If your product has a basic pyridine nitrogen, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), neutralize the aqueous layer with a base (e.g., NaHCO₃), and then extract the product back into an organic solvent.

    • Work-up Procedure: A proper work-up is crucial before purification. This typically involves quenching the reaction, removing the solvent under reduced pressure, and then partitioning the residue between an organic solvent and water to remove inorganic salts and other water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridinyl-thiazoles?

A1: The Hantzsch thiazole synthesis is one of the most widely employed and versatile methods for the synthesis of thiazole derivatives, including those containing a pyridine moiety.[6] This method involves the condensation of an α-haloketone with a thioamide.

Q2: How can I monitor the progress of my pyridinyl-thiazole synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, you can observe the consumption of reactants and the formation of the product.

Q3: What are the key parameters to optimize for a successful Hantzsch synthesis of pyridinyl-thiazoles?

A3: The key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and, if applicable, the type and concentration of the catalyst.[1][2] The optimal conditions will be specific to the substrates being used.

Q4: Are there any safety precautions I should take during pyridinyl-thiazole synthesis?

A4: Yes. α-Haloketones are lachrymators and skin irritants, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thioamides can also be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis

The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a model Hantzsch thiazole synthesis. This data is illustrative and specific results may vary depending on the substrates.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux865
2PiperidineEthanolReflux485
3Acetic AcidEthanolReflux672
4NoneMethanolReflux1060
5PiperidineMethanol90 (Microwave)0.595[2]
6NoneDMF100578
7Silica Supported Tungstosilisic AcidEthanol/Water65388[1]
8NoneSolvent-free1200.590[4]

Experimental Protocols

General Protocol for the Hantzsch Synthesis of a 2-Amino-4-(pyridinyl)thiazole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridinyl-thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL per mmol of thioamide).

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 - 1.2 eq.) portion-wise at room temperature.

  • Reaction Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Reaction Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

    • Column Chromatography: If further purification is required, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Pyridinyl-thioamide and α-Haloketone dissolve Dissolve Thioamide in Solvent prep_reagents->dissolve add_haloketone Add α-Haloketone dissolve->add_haloketone heat Heat to Reflux add_haloketone->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool isolate Isolate Crude Product cool->isolate purify Purify Product isolate->purify characterize Characterize Product purify->characterize troubleshooting_guide start Low Yield or No Product check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC) start->optimize_time optimize_catalyst Optimize Catalyst (Type, Loading) start->optimize_catalyst optimize_solvent Optimize Solvent start->optimize_solvent side_products Significant Side Products Observed? start->side_products purification_issue Difficulty in Purification? side_products->purification_issue No slow_base_addition Slow Base Addition / Milder Base side_products->slow_base_addition Yes anhydrous_conditions Use Anhydrous Conditions side_products->anhydrous_conditions Yes control_ph Control pH for Regioselectivity side_products->control_ph Yes recrystallize Recrystallization purification_issue->recrystallize Yes column_chrom Column Chromatography purification_issue->column_chrom Yes acid_base_extraction Acid-Base Extraction purification_issue->acid_base_extraction Yes end Successful Synthesis purification_issue->end No

References

Technical Support Center: Purification of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges for 5-(1,3-Thiazol-2-yl)pyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and structurally similar aminopyridine and aminothiazole derivatives are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter after synthesizing this compound?

A2: Based on common synthetic routes, such as the Hantzsch thiazole synthesis from an α-haloketone and a thioamide, potential impurities include:

  • Unreacted starting materials (e.g., 3-(bromoacetyl)pyridine, thiourea).

  • Side-products from incomplete cyclization.

  • Reagents used in the synthesis (e.g., catalysts, bases).

  • Degradation products, as some 2-aminothiazole derivatives have shown instability in solvents like DMSO.[1]

Q3: Are there any known stability issues with this compound that I should be aware of during purification and storage?

A3: Yes, 2-aminothiazole derivatives can be unstable, particularly in certain solvents. For instance, decomposition has been observed in DMSO stock solutions.[1] It is advisable to avoid prolonged storage in solution and to use freshly prepared solutions for analysis and further reactions. For long-term storage, a solid, dry form under an inert atmosphere is recommended.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS), is the most common and effective method for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, especially with a quantitative internal standard.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation or co-elution of the product with impurities.

  • Possible Cause: Inappropriate solvent system or stationary phase.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for normal-phase silica gel is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Consider a Different Stationary Phase: Due to the basic nature of the pyridine and amine groups, interactions with acidic silanol groups on standard silica gel can lead to peak tailing and poor separation. Consider using:

      • Amine-functionalized silica: This provides a more basic surface, reducing tailing.

      • Alumina (basic or neutral): This can be an effective alternative to silica gel.

      • Reverse-phase chromatography (C18): Use a mobile phase of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Issue 2: The product is streaking or tailing on the TLC plate and column.

  • Possible Cause: Strong interaction of the basic amine and pyridine moieties with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Common choices include:

      • 0.1-1% triethylamine (Et₃N)

      • 0.1-1% pyridine

      • A mobile phase saturated with ammonia.

    • Switch to a Less Acidic Stationary Phase: As mentioned above, amine-functionalized silica or alumina can mitigate this issue.

Recrystallization

Issue 1: The compound does not crystallize or oils out.

  • Possible Cause: The solvent is too good a solvent for the compound, the solution is supersaturated, or impurities are inhibiting crystallization.

  • Troubleshooting Steps:

    • Solvent Selection: Experiment with a range of solvents. Good single solvents for recrystallization of similar compounds include acetone and ethanol.[2][3]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., ether, ethyl acetate) and slowly add an anti-solvent (e.g., hexanes, heptane) until turbidity persists.[4]

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a seed crystal of the pure compound.

      • Cool the solution slowly.

    • Pre-purification: If significant impurities are present, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.

Issue 2: The recrystallized product has low purity.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Troubleshooting Steps:

    • Slow Down Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slower crystal growth often results in higher purity.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

    • Perform a Second Recrystallization: If purity is still not satisfactory, a second recrystallization from a different solvent system may be necessary.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
  • Preparation:

    • Dissolve the crude this compound in a minimum amount of dichloromethane (DCM).

    • Add a small amount of silica gel and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica.

  • Column Packing:

    • Pack a flash chromatography column with silica gel using a slurry of hexanes or the initial mobile phase.

  • Loading:

    • Carefully add the dried, adsorbed crude product to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

    • Troubleshooting Note: If peak tailing is observed, consider pre-treating the silica with a mobile phase containing 1% triethylamine or switching to an amine-functionalized column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent (e.g., acetone, ethanol, acetonitrile) with heating.[2][5]

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored due to impurities, a small amount of activated carbon can be added, and the hot solution filtered through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

Purification MethodStarting PurityFinal PurityYield
Precipitation (Ether/Hexane)88%97%Not Specified

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities > 10% or complex mixture Recrystallization Recrystallization TLC->Recrystallization Impurities < 10% or crystalline solid Analysis Purity Analysis (HPLC, NMR) Column->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Column <95% Purity Analysis->Pure >95% Purity

Caption: A general workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_issue Issue: Peak Tailing/Poor Separation cluster_solutions Potential Solutions Issue Peak Tailing on Silica Gel Solution1 Add Basic Modifier to Mobile Phase (e.g., 1% Triethylamine) Issue->Solution1 Solution2 Use Amine-Functionalized Silica Column Issue->Solution2 Solution3 Use Alumina Column Issue->Solution3 Solution4 Use Reverse-Phase HPLC Issue->Solution4

Caption: Troubleshooting guide for column chromatography of basic amine compounds.

References

Technical Support Center: Synthesis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(1,3-Thiazol-2-yl)pyridin-3-amine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, likely via a Hantzsch-type thiazole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent degradation: Starting materials (especially the α-haloketone precursor) may be unstable. 3. Incorrect stoichiometry: Molar ratios of reactants are critical. 4. Ineffective catalyst or reaction medium. 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. 2. Reagent Quality: Use freshly purified reagents. The α-haloketone can be particularly sensitive; store it under inert gas and protected from light. 3. Stoichiometry Adjustment: Ensure precise measurement of all reactants. A slight excess of the thioamide component (e.g., thiourea) may be beneficial. 4. Catalyst & Solvent Screening: Experiment with different catalysts (e.g., silica-supported tungstosilisic acid) or solvent systems (e.g., ethanol, methanol, or greener options like aqueous ethanol).[1]
Formation of Side Products/Impurities 1. Self-condensation of the α-haloketone. 2. Formation of isomeric thiazoles: Reaction conditions can influence regioselectivity.[2] 3. Thiazole ring cleavage: Under harsh acidic or basic conditions, the thiazole ring can be unstable.1. Controlled Addition: Add the α-haloketone slowly to the reaction mixture to minimize its self-condensation. 2. pH Control: The pH of the reaction can be critical. Neutral or slightly acidic conditions often favor the desired product in Hantzsch synthesis. Under strongly acidic conditions, mixtures of isomers may form.[2] 3. Mild Conditions: Employ milder reaction conditions where possible. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Product Purification 1. Product is highly polar and water-soluble. 2. Presence of unreacted starting materials or polar byproducts. 3. Product oiling out during crystallization. 1. Extraction & Chromatography: After basifying the reaction mixture, extract the product with a suitable organic solvent like ethyl acetate. If the product remains in the aqueous layer, consider continuous liquid-liquid extraction. Column chromatography using silica gel or alumina with a gradient of polar solvents (e.g., dichloromethane/methanol or ethyl acetate/hexane) is often effective. 2. Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system. Experiment with different solvents of varying polarity. 3. Trituration: If the product oils out, try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification.
Inconsistent Yields 1. Variability in reagent quality. 2. Lack of precise control over reaction parameters (temperature, stirring). 3. Atmospheric moisture affecting the reaction. 1. Consistent Reagent Source: Use reagents from the same supplier and lot number for a series of experiments. 2. Precise Control: Use a temperature-controlled heating mantle or oil bath and ensure consistent stirring speed. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely used method is the Hantzsch thiazole synthesis.[1][3] This involves the condensation of an α-haloketone derived from 3-aminopyridine with a thioamide, such as thiourea.

Q2: How can I improve the yield of my Hantzsch thiazole synthesis?

A2: Yields can often be improved by optimizing reaction conditions. This includes screening different solvents (e.g., ethanol, methanol, DMF), catalysts (e.g., p-toluenesulfonic acid, silica-supported acids), and temperatures.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for thiazole synthesis.

Q3: What are the key starting materials for the synthesis of this compound?

A3: The key precursors are typically a derivative of 3-aminopyridine that can be converted into an α-haloketone, and a source for the thiazole sulfur and second nitrogen, most commonly thiourea.

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, recent research has focused on developing greener synthetic routes for thiazoles. This includes using water as a solvent, employing reusable catalysts, and utilizing microwave or ultrasonic irradiation to reduce energy consumption and reaction times.[1]

Q5: What are some common side reactions to be aware of?

A5: In Hantzsch-type syntheses, potential side reactions include the self-condensation of the α-haloketone, the formation of isomeric thiazole products depending on the reaction conditions, and in some cases, the formation of disulfides.[4]

Data Presentation

While specific comparative yield data for this compound is limited in the available literature, the following table presents yields for the synthesis of similar pyridinyl-thiazole and aminothiazole compounds under various conditions to provide a reference for expected outcomes.

Product Reactants Catalyst/Solvent Temperature Time Yield (%) Reference
2-amino-5-(3-pyridyl)-1,3,4-thiadiazoleThiosemicarbazide, 3-pyridinecarboxylic acidConc. H₂SO₄100 °C3 h95%[5]
N-ethyl-2-(pyridin-3-yl)thiazol-5-amineN-ethyl-2-(pyridine-3-carbothioamido)acetamide, POCl₃Acetonitrile55 °C2 h80%US20130324737A1
Substituted Hantzsch Thiazole Derivatives3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSilica supported tungstosilisic acid / Ethanol:Water (1:1)65 °C1.5-2.5 h79-90%[1]
2-Imino-3,4-dimethyl-2,3-dihydrothiazoleα-halogeno ketone, N-monosubstituted thiourea10M-HCl-EtOH (1:2)80 °C20 min73%[2]

Note: The data presented is for structurally related compounds and should be used as a general guide for optimizing the synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a 2-(pyridin-3-yl)thiazol-5-amine derivative, adapted from a patent for a similar compound (US20130324737A1). This should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of the Thioamide Precursor (Example)

  • To a solution of the appropriate starting amine in a suitable solvent (e.g., dichloromethane), add the corresponding acyl chloride and a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to the Thiazole Ring

  • Charge a dry round-bottom flask with the thioamide precursor and a suitable solvent (e.g., acetonitrile).

  • Add a dehydrating/cyclizing agent (e.g., phosphorus oxychloride) dropwise to the mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 55 °C) and monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Carefully quench the residue with a basic aqueous solution (e.g., saturated sodium bicarbonate) with vigorous stirring.

  • Collect the precipitated product by vacuum filtration, wash with water and a non-polar solvent (e.g., hexanes).

  • Dry the product under vacuum.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Prepare Starting Materials (e.g., 3-aminopyridine derivative, thiourea) start->reagents reaction 2. Hantzsch Thiazole Synthesis (Condensation & Cyclization) reagents->reaction Solvent, Catalyst workup 3. Reaction Work-up (Quenching, Extraction) reaction->workup Basification purification 4. Purification (Crystallization/Chromatography) workup->purification characterization 5. Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

hantzsch_mechanism cluster_reactants Reactants alpha_haloketone α-Haloketone (from 3-aminopyridine) intermediate1 Nucleophilic Attack (S on α-carbon) alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 cyclization Intramolecular Cyclization (N on carbonyl) intermediate2->cyclization intermediate3 Thiazoline Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration product This compound dehydration->product

Caption: A simplified mechanistic pathway for the Hantzsch thiazole synthesis.

References

"common side reactions in the synthesis of aminopyridinyl-thiazoles"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridinyl-thiazoles.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Aminopyridinyl-Thiazole

Q1: I am getting a very low yield or no product at all in my Hantzsch synthesis of an aminopyridinyl-thiazole. What are the possible causes and how can I troubleshoot this?

A1: Low or no yield in the Hantzsch synthesis of aminopyridinyl-thiazoles can stem from several factors, ranging from reactant quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Reagent Quality:

    • α-Haloketone Stability: α-Haloketones can be unstable and may decompose upon storage. Ensure you are using a fresh or properly stored batch. Consider verifying the purity of the α-haloketone by NMR or TLC before use.

    • Thiourea Derivative Purity: The aminopyridinyl-thiourea derivative should be pure. Impurities can interfere with the reaction. Recrystallize the thiourea if necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Ethanol is commonly used and generally effective. However, depending on the solubility of your specific reactants, other solvents like methanol or DMF can be explored. Ensure the solvent is anhydrous if moisture-sensitive intermediates are possible.

    • Temperature: The reaction often requires heating.[1] If you are running the reaction at room temperature, try heating it to reflux in ethanol. Conversely, excessive heat can sometimes lead to degradation of reactants or products. A temperature optimization study might be necessary.

    • Reaction Time: The reaction time can vary depending on the specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will result in a low yield, while a prolonged time might increase the formation of byproducts.

  • Reaction pH:

    • The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. The presence of a strong base can lead to side reactions of the α-haloketone, such as self-condensation. If the reaction mixture is basic, consider adding a catalytic amount of a weak acid.

Problem 2: Identification of Unexpected Products - Isomer Formation

Q2: I have isolated a product with the correct mass for my target aminopyridinyl-thiazole, but the NMR spectrum is inconsistent with the expected structure. What could this unexpected product be?

A2: A common side reaction in the Hantzsch synthesis, particularly when using N-substituted thioureas (like an aminopyridinyl-thiourea), is the formation of a constitutional isomer. Instead of the expected 2-(pyridin-2-ylamino)thiazole, you may have formed the 3-(pyridin-2-yl)-2-iminothiazoline. This occurs due to the two nucleophilic nitrogen atoms in the aminopyridinyl-thiourea.

Under acidic conditions, the formation of the 2-imino isomer can be significant.[2]

Identifying the Isomers:

Feature2-(Pyridinylamino)thiazole (Expected Product)3-Pyridinyl-2-iminothiazoline (Isomeric Byproduct)
Structure The pyridine ring is attached to the exocyclic amino group at the 2-position of the thiazole.The pyridine ring is attached to the nitrogen atom within the thiazole ring at the 3-position.
¹H NMR The chemical shift of the proton at the 5-position of the thiazole ring is typically distinct.The chemical shift of the proton at the 5-position of the thiazoline ring will be different from the expected product.[2]
IR Spectroscopy Characteristic C=N and aromatic stretching frequencies.May show a distinct C=N stretching frequency for the exocyclic imino group.

Troubleshooting Isomer Formation:

  • Control of pH: Running the reaction under neutral conditions generally favors the formation of the 2-amino-substituted thiazole.[2] Avoid acidic conditions if the 2-imino isomer is not the desired product.

  • Purification: Careful column chromatography can often separate the two isomers. Developing a good TLC method to visualize both spots is the first step. Recrystallization might also be effective if the solubilities of the isomers are sufficiently different.

Frequently Asked Questions (FAQs)

Q3: What are some common impurities I should look out for in the synthesis of aminopyridinyl-thiazoles?

A3: Besides the potential for isomeric byproducts, other common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketone and aminopyridinyl-thiourea.

  • Dimerization of α-haloketone: Under certain conditions, α-haloketones can self-condense.

  • Hydrolysis Products: If water is present in the reaction, hydrolysis of the α-haloketone or other intermediates can occur.

  • Thiourea Decomposition Products: Thiourea derivatives can decompose, especially at high temperatures.

Q4: My aminopyridinyl-thiazole product is difficult to purify. What strategies can I use?

A4: Purification of aminopyridinyl-thiazoles can be challenging due to their polarity.

  • Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape for basic compounds.

  • Recrystallization: If a suitable solvent is found, recrystallization is an excellent method for obtaining highly pure material.[3] Experiment with a range of solvents of varying polarities.

  • Acid-Base Extraction: Since the product contains basic nitrogen atoms (on the pyridine and thiazole rings), an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.

Q5: Can I use microwave irradiation to speed up the synthesis?

A5: Yes, microwave-assisted synthesis has been successfully used for the Hantzsch thiazole synthesis and can significantly reduce reaction times and potentially improve yields.[4][5] However, it is important to carefully control the temperature and pressure to avoid decomposition.

Experimental Protocols

General Protocol for the Hantzsch Synthesis of a 2-(Pyridinylamino)-4-arylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the aminopyridinyl-thiourea (1.0 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the α-haloarylketone (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminopyridinylThiourea Aminopyridinyl-thiourea Intermediate1 Thioether Intermediate AminopyridinylThiourea->Intermediate1 Nucleophilic Attack AlphaHaloketone α-Haloarylketone AlphaHaloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(Pyridinylamino)thiazole Intermediate2->Product Dehydration

Caption: Hantzsch synthesis of 2-(pyridinylamino)thiazole.

Isomer_Formation cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products AminopyridinylThiourea Aminopyridinyl-thiourea Neutral Neutral Conditions AminopyridinylThiourea->Neutral Acidic Acidic Conditions AminopyridinylThiourea->Acidic AlphaHaloketone α-Haloarylketone AlphaHaloketone->Neutral AlphaHaloketone->Acidic ExpectedProduct 2-(Pyridinylamino)thiazole (Major Product) Neutral->ExpectedProduct Acidic->ExpectedProduct Minor SideProduct 3-Pyridinyl-2-iminothiazoline (Side Product) Acidic->SideProduct

Caption: Isomer formation under different pH conditions.

References

Technical Support Center: Overcoming Solubility Challenges with 5-(1,3-Thiazol-2-yl)pyridin-3-amine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-(1,3-Thiazol-2-yl)pyridin-3-amine and other poorly soluble compounds during in vitro and in cell-based assays.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Initial Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) forms a visible precipitate when diluted into the aqueous assay buffer.

Potential Causes:

  • Low Aqueous Solubility: The compound has inherently low solubility in the aqueous buffer system.

  • Solvent Shock: Rapid dilution of the organic stock solution into an aqueous buffer can cause the compound to crash out of solution.

  • Buffer Composition: The pH, ionic strength, or presence of certain salts in the buffer may negatively impact the compound's solubility.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your assay that does not adversely affect the biological system.[1][2][3] Keep the final solvent concentration consistent across all experiments, including controls.[3]

  • Modify Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions with decreasing concentrations of the organic solvent to gradually acclimate the compound to the aqueous environment.[2]

    • Pre-warming Buffer: Warming the aqueous buffer before adding the compound stock can sometimes improve solubility.

    • Vigorous Mixing: Ensure thorough mixing immediately after adding the compound to the buffer to aid dispersion.[4]

  • Adjust Buffer pH: The solubility of compounds with ionizable groups can be significantly influenced by pH.[5][6] Since this compound contains amine groups, its solubility is likely pH-dependent. Experiment with a range of buffer pH values to find the optimal condition for solubility.

  • Incorporate Solubilizing Agents:

    • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[6][7]

    • Surfactants: Non-ionic surfactants such as Tween 80 or Triton X-100 can be added to the assay buffer at low concentrations (typically below their critical micelle concentration for cell-based assays) to improve solubility.[8][9]

    • Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[6][9]

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation Observed step1 Optimize Final DMSO Concentration (e.g., 0.1% - 1%) start->step1 step2 Modify Dilution Method (Stepwise Dilution, Vortexing) step1->step2 Precipitation persists step3 Adjust Buffer pH (e.g., pH 6.0, 7.4, 8.0) step2->step3 Precipitation persists step4 Test Solubilizing Agents (Surfactants, Cyclodextrins) step3->step4 Precipitation persists end_success Solubility Issue Resolved step4->end_success Compound Soluble end_fail Consult Further Characterization step4->end_fail Precipitation persists

Caption: A stepwise approach to resolving compound precipitation in assays.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Initial Observation: High variability in assay readouts (e.g., IC50 values) is observed between replicate wells or across different experimental runs.

Potential Causes:

  • Compound Precipitation: Even if not visible, microscopic precipitation can lead to inconsistent concentrations of the active compound.[10][11]

  • Compound Adsorption: The compound may adsorb to plasticware, leading to a lower effective concentration in the assay.

  • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.

Troubleshooting Steps:

  • Confirm Solubility Limit: Perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer.[9][12] Ensure that all working concentrations are below this limit.

  • Use Low-Binding Plates: If adsorption is suspected, consider using low-protein-binding microplates.

  • Assess Compound Stability: Incubate the compound in the assay buffer for the duration of the experiment and then analyze for degradation using methods like HPLC or LC-MS.

  • Include Solubility-Enhancing Agents: As described in the previous section, the addition of surfactants or other agents can help maintain the compound in solution and reduce variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is a common starting solvent for many small molecules in drug discovery due to its high solubilizing power.[7] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation time when a concentrated stock (usually in DMSO) is added to an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[9][12]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer until equilibrium is reached. This is a more time-consuming but accurate measure, often used in later stages of drug development.[9][13]

Q3: How can I determine if my compound is precipitating in a cell-based assay without visual confirmation?

A3: You can perform a post-assay solubility check. After the incubation period, centrifuge the assay plate and carefully transfer the supernatant to a new plate. Analyze the concentration of the compound in the supernatant using HPLC-UV or LC-MS/MS and compare it to the nominal concentration. A significant difference indicates precipitation.

Q4: Can compound precipitation lead to false positives or false negatives in my assay?

A4: Yes, precipitation can lead to both.

  • False Negatives: If the compound precipitates, its effective concentration at the target is lower than intended, which can lead to an underestimation of its activity (false negative).[11][14]

  • False Positives: In some cases, precipitated particles can interfere with the assay readout, for example, by scattering light in optical assays or by interacting non-specifically with assay components.

Q5: What are some alternative formulation strategies for very poorly soluble compounds?

A5: For compounds with extremely low solubility, more advanced formulation strategies may be necessary, especially for in vivo studies. These can include:

  • Amorphous solid dispersions: The compound is dispersed in a polymer matrix in an amorphous state, which can enhance its dissolution rate.[15][16]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[6][17]

  • Lipid-based formulations: The compound is dissolved in a lipid-based vehicle, which can improve its absorption.[6][15]

Quantitative Data Summary

Table 1: Common Solubilizing Agents and Their Typical Starting Concentrations

Solubilizing AgentTypeTypical Starting Concentration in AssayNotes
DMSOCo-solvent0.1% - 1% (v/v)Final concentration should be kept as low as possible to minimize toxicity.[1][2]
EthanolCo-solvent0.1% - 2% (v/v)Can be more volatile than DMSO.
PEG400Co-solvent1% - 5% (v/v)A non-ionic polymer, often used in formulations.[2]
Tween 80Surfactant0.01% - 0.1% (v/v)A non-ionic surfactant, useful for both in vitro and cell-based assays.[8][9]
Triton X-100Surfactant0.01% - 0.05% (v/v)Primarily for biochemical assays, can be toxic to cells at higher concentrations.[8]
β-CyclodextrinComplexing Agent1 - 10 mMCan form inclusion complexes with hydrophobic molecules.[6][9]

Experimental Protocols

Protocol 1: General Procedure for Preparing Working Solutions of a Poorly Soluble Compound
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 20 mM. Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.

  • Intermediate Dilution in DMSO: If a dose-response curve is being prepared, perform serial dilutions in 100% DMSO to create a range of intermediate stock solutions.[1]

  • Final Dilution into Assay Buffer:

    • Pipette the required volume of assay buffer into the wells of your microplate.

    • Add a small volume (typically 1-2 µL) of the DMSO stock solution directly to the assay buffer to achieve the final desired concentration. The final DMSO concentration should ideally be ≤ 0.5%.[2]

    • Immediately mix the contents of the well thoroughly using a multichannel pipette or by shaking the plate.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Pre-incubation (Optional): Depending on the assay, a short pre-incubation period at room temperature or 37°C may be beneficial.

Logical Flow for Compound Preparation

G start Weigh Solid Compound step1 Dissolve in 100% DMSO to create 20 mM Stock start->step1 step2 Perform Serial Dilutions in 100% DMSO for Dose-Response step1->step2 step3 Add Small Volume of DMSO Stock to Assay Buffer in Plate step2->step3 step4 Mix Thoroughly step3->step4 end Proceed with Assay step4->end

Caption: Workflow for preparing compound solutions for assays.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This protocol provides a general method to estimate the kinetic solubility of a compound.

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of the 20 mM DMSO stock solution of your compound in DMSO.

  • Prepare Assay Buffer Plate: Add your aqueous assay buffer to the wells of a clear, flat-bottom 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from the compound plate to the corresponding wells of the assay buffer plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), with gentle shaking.

  • Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[9] An increase in absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.

Signaling Pathway Analogy for Solubility

G Compound_Solid Solid Compound Compound_DMSO Compound in DMSO Stock Compound_Solid->Compound_DMSO Dissolution Compound_Aqueous Soluble Compound in Assay Buffer Compound_DMSO->Compound_Aqueous Dilution & Solubilization Precipitate Precipitated Compound Compound_Aqueous->Precipitate Exceeds Solubility Limit Precipitate->Compound_Aqueous Re-dissolution (with intervention)

Caption: The states of a compound during assay preparation.

References

"stabilizing 5-(1,3-Thiazol-2-yl)pyridin-3-amine for biological testing"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(1,3-Thiazol-2-yl)pyridin-3-amine. The information provided is designed to help stabilize the compound for reliable biological testing.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, refrigeration at approximately 4°C is recommended.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules. However, some 2-aminothiazole derivatives have shown instability in DMSO at room temperature over time.[2] It is crucial to prepare fresh stock solutions before use or store them at -20°C or -80°C to minimize degradation.[2] Decomposition in DMSO is significantly reduced at -20°C for up to two months.[2]

Q3: What is the expected solubility of this compound in aqueous buffers?

Q4: Are there known stability issues I should be aware of when working with this compound in biological assays?

A4: Yes, aminothiazole-containing compounds can be susceptible to degradation. Issues to consider include:

  • Oxidation: The thiazole and aminopyridine rings can be susceptible to oxidation.[5]

  • pH Sensitivity: The stability of the compound may be affected by the pH of the assay buffer.

  • Photostability: Exposure to light, especially UV, may cause degradation. It is advisable to protect solutions from light.

  • Interaction with Assay Components: The compound may interact with components of the assay medium, such as serum proteins or reducing agents.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible biological assay results.

This could be due to compound instability and degradation.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of stock solution Prepare a fresh stock solution in high-purity DMSO. Aliquot and store at -80°C. Use a fresh aliquot for each experiment.Improved consistency in assay results.
Degradation in assay buffer Assess the stability of the compound in the assay buffer over the time course of the experiment. Analyze samples by HPLC at different time points.Determine the stability window of the compound in the assay buffer.
Photodegradation Protect all solutions containing the compound from light by using amber vials or covering with aluminum foil.Reduced degradation and more reliable assay data.
Oxidation Degas assay buffers and consider adding a small amount of an antioxidant like ascorbic acid if compatible with the assay.Increased compound stability if oxidation is the primary degradation pathway.
Problem 2: Poor solubility or precipitation of the compound in the aqueous assay buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility Adjust the pH of the buffer. The compound is expected to be more soluble at a slightly acidic pH.Increased solubility and prevention of precipitation.
Use of an inappropriate co-solvent If a co-solvent is necessary, use a minimal amount (typically <1%) of DMSO or ethanol. Evaluate the compatibility of the co-solvent with your assay.The compound remains in solution at the desired final concentration.
"Salting out" effect High salt concentrations in the buffer may decrease the solubility of the compound. If possible, test a buffer with a lower salt concentration.Improved solubility of the compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Preparation:

    • Accurately weigh the solid this compound in a sterile microcentrifuge tube.

    • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to two months), -20°C is acceptable.[2]

    • Before use, thaw an aliquot at room temperature and vortex gently.

Protocol 2: Assessment of Compound Stability in Assay Buffer
  • Sample Preparation:

    • Prepare a solution of this compound in your final assay buffer at the highest concentration to be used in the experiment.

    • Prepare a control sample of the compound in a solvent where it is known to be stable (e.g., acetonitrile or a freshly prepared DMSO solution).

  • Incubation:

    • Incubate the assay buffer solution under the exact conditions of your biological assay (temperature, light exposure, CO2 levels, etc.).

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining.

Visualizations

To aid in experimental design and understanding, the following diagrams illustrate a general workflow for stability testing and a hypothetical signaling pathway that could be modulated by a kinase inhibitor from this compound class.

G Workflow for Assessing Compound Stability cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis A Weigh solid compound B Dissolve in DMSO (10 mM stock) A->B C Aliquot and store at -80°C B->C D Dilute stock in assay buffer C->D E Incubate under assay conditions D->E F Collect samples at time points (0, 2, 4, 8, 24h) E->F G Analyze by HPLC F->G H Quantify parent compound peak area G->H I Calculate % remaining vs. time H->I J Determine stability half-life I->J

Caption: Workflow for assessing the stability of this compound.

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Substrate->Transcription Promotes Compound This compound Compound->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Refining Purification Protocols for Pyridinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for pyridinyl-thiazole compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of pyridinyl-thiazole compounds using column chromatography and recrystallization.

Column Chromatography

Question: My pyridinyl-thiazole compound is not separating from impurities on a silica gel column using a standard ethyl acetate/hexane solvent system. What can I do?

Answer:

This is a common issue due to the polar nature of the pyridine and thiazole rings. Here are several strategies to improve separation:

  • Solvent System Modification:

    • Increase Polarity Gradually: Instead of a large jump in polarity, try a gradual gradient of a more polar solvent like methanol in dichloromethane. A shallow gradient can effectively separate compounds with similar polarities.

    • Addition of a Basic Modifier: The pyridine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica and improve peak shape.

    • Alternative Solvent Systems: Consider using different solvent systems altogether. For particularly polar compounds, a reversed-phase column with a water/acetonitrile or water/methanol gradient may provide better separation.

  • Stationary Phase Selection:

    • If issues persist on silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds like pyridines. Alternatively, a bonded-phase silica, such as an amino-functionalized column, can offer different selectivity.

Question: My compound seems to be degrading on the silica gel column. How can I prevent this?

Answer:

Degradation on silica gel can occur with sensitive pyridinyl-thiazole derivatives.

  • Deactivate the Silica: As mentioned above, adding a basic modifier to the eluent can help. You can also prepare a deactivated silica slurry by adding a small percentage of water or triethylamine to the silica gel before packing the column.

  • Minimize Residence Time: A faster flow rate during flash chromatography can reduce the time your compound spends in contact with the silica, thus minimizing degradation. However, be mindful that this can sometimes decrease resolution.

  • Alternative Purification Methods: If degradation is significant, consider other purification techniques like preparative HPLC or recrystallization.

Recrystallization

Question: I am having trouble finding a suitable single solvent for the recrystallization of my pyridinyl-thiazole compound.

Answer:

Finding an ideal single solvent can be challenging. A mixed solvent system is often more effective.

  • Solvent Screening: Start by testing the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and water) at both room temperature and at the solvent's boiling point.

  • Common Mixed Solvent Systems: For pyridinyl-thiazole compounds, which are often moderately polar, consider combinations like:

    • Ethanol/Water

    • Methanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Question: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution above its melting point.

  • Increase the Amount of Solvent: The solution may be too concentrated. Add more of the hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Avoid rapid cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Change the Solvent System: The boiling point of your solvent may be too high. Select a solvent or solvent mixture with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing a pyridinyl-thiazole compound, for instance, via a Hantzsch thiazole synthesis?

A1: Common impurities can include unreacted starting materials such as the α-haloketone and the thioamide, as well as side products from the reaction. Depending on the specific reaction conditions, you might also have polymeric byproducts.

Q2: How can I effectively remove unreacted starting materials?

A2: Unreacted starting materials can often be removed by a simple workup procedure before purification. For example, a wash with a dilute aqueous acid can remove basic impurities, while a wash with a dilute aqueous base can remove acidic impurities. Column chromatography is also very effective at separating the product from starting materials with different polarities.

Q3: What is a typical purity I should aim for, and how can I assess it?

A3: For research purposes, a purity of >95% is generally considered good. For compounds intended for further development, a purity of ≥98.5% is often required[1]. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (looking for impurity peaks), and melting point analysis (a sharp melting point range is indicative of high purity).

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Pyridinyl-Thiazole Compound

Purification MethodSolvent SystemTypical Yield (%)Typical Purity (%)Notes
RecrystallizationEthanol/Water (e.g., 9:1)70-85>98Good for removing less polar and very polar impurities.
Flash ChromatographyDichloromethane/Methanol (98:2 to 95:5 gradient)60-80>95Effective for separating closely related impurities.
Flash ChromatographyEthyl Acetate/Hexane (e.g., 1:1)65-85>95A common starting point for moderately polar compounds.
Preparative HPLCAcetonitrile/Water with 0.1% TFA40-60>99For achieving very high purity, but with lower yields.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude pyridinyl-thiazole compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization from a Mixed Solvent System
  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the solution is still hot, add the second solvent (the "anti-solvent" in which the compound is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy.

  • Redissolution: Add a few drops of the first solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them.

Mandatory Visualization

Below are diagrams illustrating a troubleshooting workflow for purification and a relevant signaling pathway for a class of pyridinyl-thiazole compounds.

G start Start: Crude Pyridinyl-Thiazole Compound check_purity Assess Purity (TLC, NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Compound is_pure->end Yes purification_choice Choose Purification Method is_pure->purification_choice No column Column Chromatography purification_choice->column recrystallization Recrystallization purification_choice->recrystallization column_issue Separation Issue? column->column_issue column_success Successful Separation column_issue->column_success No tailing Peak Tailing? column_issue->tailing Yes column_success->check_purity add_base Add Basic Modifier (e.g., Et3N) tailing->add_base Yes no_separation Poor Separation? tailing->no_separation No add_base->column change_gradient Optimize Gradient no_separation->change_gradient Yes change_stationary_phase Try Different Stationary Phase (e.g., Alumina) no_separation->change_stationary_phase If still poor change_gradient->column change_stationary_phase->column recrystallization_issue Crystallization Issue? recrystallization->recrystallization_issue recrystallization_success Good Crystals Formed recrystallization_issue->recrystallization_success No oiling_out Oiling Out? recrystallization_issue->oiling_out Yes recrystallization_success->check_purity adjust_solvent Adjust Solvent Ratio / Change Solvent oiling_out->adjust_solvent Yes no_crystals No Crystals Form? oiling_out->no_crystals No adjust_solvent->recrystallization induce_crystallization Induce Crystallization (Scratch, Seed) no_crystals->induce_crystallization Yes induce_crystallization->recrystallization

Caption: Troubleshooting workflow for the purification of pyridinyl-thiazole compounds.

G vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k plc PLCγ vegfr2->plc ras Ras vegfr2->ras compound Pyridinyl-Thiazole Compound (e.g., 3k) compound->vegfr2 Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor response Angiogenesis (Cell Proliferation, Migration, Survival) mtor->response dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc pkc->response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->response

Caption: Inhibition of the VEGF signaling pathway by a pyridinyl-thiazole compound.[2][3]

References

Technical Support Center: Addressing Poor Reproducibility in Assays with Pyridinyl-Thiazol-Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine is not extensively documented in publicly available literature. This guide addresses common issues and troubleshooting strategies for the broader class of pyridinyl-thiazol-amine compounds, which are frequently investigated as kinase inhibitors and bioactive small molecules. The principles and protocols provided are general and may require optimization for your specific molecule and assay system.

Frequently Asked Questions (FAQs)

Q1: My pyridinyl-thiazol-amine compound has poor aqueous solubility. How can I improve its handling in assays?

A1: Poor aqueous solubility is a common issue for this class of compounds.[1] We recommend preparing a high-concentration stock solution in an organic solvent like 100% DMSO. For aqueous assay buffers, minimize the final DMSO concentration (ideally ≤ 0.5%) to avoid solvent effects on target proteins and cells. If solubility issues persist, exploring the use of surfactants like Pluronic F-68 or cyclodextrins may be beneficial, but these should be validated for non-interference with the assay.[1]

Q2: I'm observing a high background signal or false positives in my screening assay. What could be the cause?

A2: This can be due to several factors:

  • Compound Interference: Pyridinyl-thiazol-amine compounds can be fluorescent or colored, interfering with optical-based assays (e.g., fluorescence, luminescence).[2] Run a control with the compound and all assay components except the target enzyme/protein to check for intrinsic signal.

  • Compound Aggregation: At higher concentrations, these compounds can form aggregates that non-specifically inhibit enzymes or sequester substrates. Consider reducing the compound concentration or including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, after validating its compatibility.

  • Reagent Purity: Impurities in your compound or assay reagents can lead to off-target effects.[2] Ensure your compound is of high purity (≥95%) and that all buffers and reagents are freshly prepared and of high quality.

Q3: The IC50 value for my compound varies significantly between experiments. How can I improve reproducibility?

A3: IC50 variability is a common sign of an unstable assay. Key factors to control are:

  • Enzyme/Substrate Concentrations: Ensure that enzyme and substrate concentrations are consistent across all experiments.[2] For kinase assays, using an ATP concentration close to the Km of the enzyme can improve data consistency.

  • Incubation Times and Temperature: Strictly control all incubation times and temperatures, as minor variations can significantly impact reaction rates.[3]

  • Cell Passage Number: For cell-based assays, use cells within a consistent and narrow passage number range, as cellular responses can change with prolonged culturing.[4][5]

  • Reagent Stability: Prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of protein and substrate stocks.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in replicate wells - Inaccurate pipetting- Poor mixing of reagents- Compound precipitation in assay wells- Inconsistent cell seeding density- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure thorough mixing after each reagent addition.- Visually inspect plates for precipitation. If observed, lower the final compound concentration.- Use an automated cell counter and ensure a uniform cell suspension when plating.
No or very low compound activity - Inactive compound (degradation)- Inactive enzyme/protein- Incorrect assay conditions (pH, cofactors)- Substrate concentration too high- Verify compound identity and purity (e.g., via LC-MS). Store stock solutions appropriately (see table below).- Test enzyme activity with a known positive control inhibitor.- Optimize assay buffer pH and ensure all necessary cofactors (e.g., Mg2+, Mn2+) are present.[6]- For competitive inhibitors, high substrate concentrations can mask inhibitor effects. Test at lower substrate levels.
Assay signal drift over time - Unstable reagents (e.g., ATP hydrolysis)- Temperature fluctuations across the plate- Evaporation from wells- Use freshly prepared reagents. For luminescence assays, ensure the detection reagent is equilibrated to room temperature as per the manufacturer's protocol.- Allow plates to equilibrate to the assay temperature before adding reagents.- Use plate sealers, especially for long incubations, and ensure proper humidification in the incubator.
Inconsistent results in cell-based vs. biochemical assays - Poor cell permeability of the compound- Compound is a substrate for efflux pumps (e.g., P-glycoprotein)- Compound metabolism by cells- Off-target effects in the cellular environment- Assess cell permeability using methods like PAMPA or Caco-2 assays.- Test for efflux using specific inhibitors (e.g., verapamil).- Analyze compound stability in the presence of cells or liver microsomes.- Profile the compound against a broader panel of kinases or targets to identify potential off-target activities.[7]

Data Presentation: Recommended Handling and Assay Parameters

Table 1: Compound Stock Solution and Storage

ParameterRecommendationRationale
Stock Solvent 100% DMSOHigh solubility for lipophilic compounds.
Stock Concentration 10-50 mMProvides a concentrated source for serial dilutions, minimizing final DMSO concentration in assays.
Storage Temperature -20°C or -80°CPrevents degradation.
Storage Conditions Aliquoted in small volumes, desiccatedAvoids repeated freeze-thaw cycles and moisture contamination.
Final Assay DMSO Conc. ≤ 0.5% Minimizes solvent-induced artifacts in both biochemical and cell-based assays.

Table 2: Typical Starting Parameters for an In Vitro Kinase Assay

ParameterStarting Concentration/ConditionNotes
Kinase 2-10 nMOptimize based on signal-to-background ratio.
Peptide Substrate At or below KmImproves sensitivity for competitive inhibitors.
ATP At or near KmBalances signal strength with sensitivity to ATP-competitive inhibitors.
MgCl2 5-10 mMEssential cofactor for kinase activity.
Assay Buffer pH 7.4 (e.g., HEPES, Tris-HCl)Mimics physiological conditions.
Incubation Time 30-60 minutesEnsure the reaction is in the linear range.
Temperature Room Temperature or 30°CMaintain consistency. Room temperature can reduce temperature gradients across plates.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic assay to measure the inhibition of a specific kinase using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Pyridinyl-thiazol-amine compound stock (10 mM in DMSO)

  • Kinase of interest and its corresponding peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Positive control inhibitor (known to inhibit the kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyridinyl-thiazol-amine compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the assay plate wells. Include "no compound" (DMSO only) and "positive control inhibitor" wells.

  • Kinase Addition: Dilute the kinase in kinase assay buffer and add to all wells except for the "no enzyme" negative control wells.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in the kinase assay buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Read Plate: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no compound" (0% inhibition) and "no enzyme" or "max inhibition" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of the compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Pyridinyl-thiazol-amine compound stock (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "no cell" (medium only) wells.

  • Incubation: Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the "no cell" wells.

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

Mandatory Visualizations

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds PLCg PLCγ RTK->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Promotes Inhibitor Pyridinyl-Thiazol-Amine (Kinase Inhibitor) Inhibitor->RTK Inhibits

Caption: Hypothetical signaling pathway targeted by a pyridinyl-thiazol-amine compound.

Assay_Workflow cluster_0 Assay Development cluster_1 Compound Screening cluster_2 Mechanism of Action A 1. Select Reagents (Kinase, Substrate, ATP) B 2. Enzyme Titration (Determine linear range) A->B C 3. Substrate & ATP Titration (Determine Km) B->C D 4. Z'-Factor Calculation (Assess assay robustness) C->D E 5. Primary Screen (Single high concentration) D->E If Z' > 0.5 F 6. Dose-Response Curve (Generate IC50 values) E->F G 7. Hit Confirmation (Re-test fresh compound) F->G H 8. Selectivity Profiling (Test against other kinases) G->H I 9. MoA Studies (e.g., ATP competition) H->I

Caption: General experimental workflow for optimizing an in vitro kinase assay.

Troubleshooting_Tree Start Poor Assay Reproducibility Check_Stats High CV in Replicates? Start->Check_Stats Check_Controls Controls Behaving as Expected? Check_Stats->Check_Controls No Sol_Pipetting Action: - Calibrate pipettes - Check mixing technique - Review cell seeding protocol Check_Stats->Sol_Pipetting Yes Check_IC50 IC50 Shift Between Runs? Check_Controls->Check_IC50 Yes Sol_Reagents Action: - Check enzyme/protein activity - Prepare fresh reagents/buffers - Validate positive control Check_Controls->Sol_Reagents No Sol_Compound Action: - Check compound stability (freeze-thaw) - Prepare fresh serial dilutions - Verify stock concentration Check_IC50->Sol_Compound Yes Sol_Protocol Action: - Standardize incubation times/temps - Use consistent cell passage numbers - Control final DMSO concentration Check_IC50->Sol_Protocol No (General Instability)

References

Technical Support Center: Optimization of In Vitro Assays for Pyridinyl-Thiazole Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinyl-thiazole inhibitors.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

Question: My IC50 values for the same pyridinyl-thiazole compound are inconsistent across different cancer cell lines. What could be the reason?

Answer: Inconsistent IC50 values across different cell lines are common and can be attributed to several factors:

  • Different Mechanisms of Action: Pyridinyl-thiazole inhibitors can have varied mechanisms of action, such as inhibiting protein and lipid kinases (c-Met, CDK1, CLK1, PI3Kα), histone deacetylases (HDACs), or inducing apoptosis through pathways like PARP1.[1][2][3] The sensitivity of a cell line to a particular inhibitor will depend on its genetic makeup and reliance on the specific target pathway.

  • Variable Expression of Target Proteins: The expression levels of the target protein can differ significantly among cell lines, leading to variations in inhibitor potency.

  • Cell Line-Specific Drug Metabolism: Different cell lines may metabolize the compound at different rates, affecting the effective concentration of the inhibitor.

  • Proliferation Rate: The rate at which cells divide can influence the outcome of cytotoxicity assays.

Question: I am observing compound precipitation in my cell culture medium during the assay. How can I address this?

Answer: Compound precipitation can lead to inaccurate results. Here are some steps to mitigate this issue:

  • Solubility Testing: Before starting a cell-based assay, determine the solubility of your pyridinyl-thiazole inhibitor in the specific cell culture medium you plan to use.

  • Use of Solvents: While many pyridinyl-thiazole derivatives are synthesized with the aim of improving water solubility, some may still require a solvent like DMSO.[2] Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent and then dilute them to the final working concentration in the culture medium just before use.

  • Warming the Medium: Gently warming the medium to 37°C before adding the compound can sometimes help in keeping it dissolved.

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)

Question: I am not observing a significant increase in apoptosis after treating cells with my pyridinyl-thiazole inhibitor. What should I check?

Answer: If you are not seeing the expected apoptotic effect, consider the following:

  • Time-Dependent Effects: The cytotoxic effect of some pyridinyl-thiazole compounds can be time-dependent. For instance, some compounds may require incubation periods longer than 24 hours to induce significant apoptosis.[3] It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Concentration: Ensure that you are using a concentration of the inhibitor that is at or above its IC50 value for the specific cell line.

  • Mechanism of Action: Your compound might be inducing other forms of cell death, such as necrosis or autophagy, or it might be primarily cytostatic rather than cytotoxic.[4] Consider using assays that can differentiate between different cell death mechanisms.

  • Cell Health: Ensure that your control (untreated) cells have high viability (typically >90%).

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets of pyridinyl-thiazole inhibitors in cancer cells?

A1: Pyridinyl-thiazole derivatives have been shown to target a variety of molecules involved in cancer progression. These include:

  • Protein and Lipid Kinases: Such as BCR-ABL, B-Raf, c-Met, CDK1, CLK1, and PI3Kα.[2][3]

  • Other Enzymes: Including PARP1, histone deacetylases (HDACs), and MMP-9.[1][5]

  • Signaling Pathways: They can interfere with angiogenesis signaling pathways and STAT3 signaling.[2][4]

Q2: How can I determine the selectivity of my pyridinyl-thiazole inhibitor for cancer cells over normal cells?

A2: To determine the selectivity, you should test the cytotoxic activity of your compound on both cancer cell lines and normal (non-cancerous) cell lines.[2][5] A higher IC50 value in normal cells compared to cancer cells indicates selectivity. The selectivity index (SI) can be calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.

Q3: Are there any known liabilities or common issues associated with the thiazole scaffold in drug discovery?

A3: While the thiazole scaffold is present in many biologically active compounds, some derivatives, like 2-aminothiazoles, are known as "frequent hitters" in screening campaigns.[6] It is important to perform thorough validation to exclude non-specific inhibition, such as that caused by colloidal aggregation.[6] Assays to check for redox activity and thiol reactivity can also be valuable.[6]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Selected Pyridinyl-Thiazole Derivatives

CompoundCell LineAssay TypeIC50 (µM)Citation
Compound 3HL-60MTT0.57[2]
Compound 3Pseudo-normal human cellsMTT>50[2]
Compound 4SK-OV-3MTT7.87[3]
Compound 2aA549MTT7.30 (µg/mL)[5]
Compound 2aL929 (normal)MTT4.36 (µg/mL)[5]
CisplatinA549MTT12.65 (µg/mL)[5]
Compound 8eA549MTT0.302[7]
Compound 8fA549MTT0.788[7]
Compound 13aHepG2Not Specified9.5 (µg/mL)[8]

Table 2: Enzyme Inhibitory Activity of Pyridinyl-Thiazole Hybrids

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 13aCDK2/cyclin ANot specified, but 2.2-fold stronger than roscovitineRoscovitineNot specified[8]
Compound 8aCDK2/cyclin ANot specified, but 1.3-fold stronger than roscovitineRoscovitineNot specified[8]
Compound 13aGSK3βNot specified, but ~2-fold weaker than CHIR-99021CHIR-99021Not specified[8]
Compound 8aGSK3βNot specified, but ~2-fold weaker than CHIR-99021CHIR-99021Not specified[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-thiazole inhibitor in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat them with the pyridinyl-thiazole inhibitor at the desired concentration for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[3][5]

Visualizations

signaling_pathway cluster_inhibitor Pyridinyl-Thiazole Inhibitors cluster_pathways Cellular Targets & Pathways inhibitor Pyridinyl-Thiazole Compound kinases Protein/Lipid Kinases (CDK, PI3K, etc.) inhibitor->kinases Inhibition parp PARP1 inhibitor->parp Inhibition angiogenesis Angiogenesis Signaling inhibitor->angiogenesis Inhibition apoptosis Apoptosis inhibitor->apoptosis Induction cell_cycle Cell Cycle Progression kinases->cell_cycle dna_repair DNA Repair parp->dna_repair tumor_growth Tumor Growth angiogenesis->tumor_growth cell_proliferation Cell Proliferation cell_cycle->cell_proliferation apoptosis->tumor_growth Inhibition cell_proliferation->tumor_growth

Caption: Signaling pathways affected by pyridinyl-thiazole inhibitors.

experimental_workflow cluster_planning Assay Planning cluster_execution In Vitro Assay Execution cluster_analysis Data Analysis solubility 1. Solubility & Stability Testing of Compound cell_culture 2. Cell Seeding & Treatment solubility->cell_culture incubation 3. Incubation (Time-course) cell_culture->incubation assay_specific 4. Assay-Specific Steps (e.g., MTT addition, cell staining) incubation->assay_specific data_acquisition 5. Data Acquisition (Plate reader, Flow cytometer) assay_specific->data_acquisition data_processing 6. IC50 Calculation & Statistical Analysis data_acquisition->data_processing conclusion 7. Conclusion on Compound Activity data_processing->conclusion

Caption: General workflow for in vitro assays with pyridinyl-thiazole inhibitors.

References

Validation & Comparative

Validating the Cellular Activity of 5-(1,3-Thiazol-2-yl)pyridin-3-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers and drug development professionals to validate the in-cell activity of the novel compound 5-(1,3-Thiazol-2-yl)pyridin-3-amine. Given its structural similarities to known kinase inhibitors, this document focuses on comparing its potential efficacy against established inhibitors of the PI3K/AKT/mTOR and VEGFR signaling pathways, both critical in cancer progression.

Introduction to this compound and its Potential Targets

The pyridine-thiazole scaffold is a recognized pharmacophore in the development of kinase inhibitors.[1][2][3][4][5] Structurally related compounds have demonstrated inhibitory activity against key kinases such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor (VEGFR), specifically KDR (Kinase Insert Domain Receptor or VEGFR-2).[6][7] These pathways are crucial for cell survival, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers.[8][9][10] Therefore, this compound is a promising candidate for investigation as an anticancer agent.

This guide outlines the necessary experimental protocols to assess the activity of this compound in relevant cancer cell lines and provides a comparative analysis with existing, clinically relevant PI3K and KDR inhibitors.

Comparative Analysis: Performance Against Established Kinase Inhibitors

To objectively evaluate the potential of this compound, its performance should be benchmarked against a panel of known inhibitors. The following tables summarize the activity of selected FDA-approved and clinical-stage PI3K and KDR inhibitors in various cancer cell lines. This data serves as a reference for interpreting the experimental results obtained for the novel compound.

Table 1: Comparative Activity of PI3K Pathway Inhibitors
CompoundTarget(s)Cell LineIC50 (nM)Reference
Alpelisib (BYL719) PI3KαBreast Cancer (MCF-7)4.6Clinical Trials
Breast Cancer (T47D)5.8Clinical Trials
Idelalisib PI3KδCLL2.5[8]
SLL1.7[8]
Duvelisib PI3Kδ/γCLL4.1[8]
Follicular Lymphoma12.3Clinical Trials
Copanlisib Pan-PI3K (α, δ)Various Solid TumorsVaries[11]
Pictilisib (GDC-0941) Pan-PI3KGlioblastoma (U87MG)3.3[9]
Ovarian Cancer (IGROV1)10[9]
Apitolisib (GDC-0980) PI3K/mTORRenal Cell CarcinomaVaries[11]
Samotolisib (LY3023414) PI3K/mTOREndometrial CancerVaries[11]
Table 2: Comparative Activity of KDR (VEGFR-2) Inhibitors
CompoundTarget(s)Cell LineIC50 (nM)Reference
Sorafenib VEGFR-2, PDGFR, RAFHepatocellular Carcinoma (HepG2)5.8FDA Approved
Renal Cell Carcinoma (786-O)6.2FDA Approved
Sunitinib VEGFR-2, PDGFR, c-KITRenal Cell Carcinoma (Caki-1)2.0FDA Approved
GIST (GIST-T1)2.5FDA Approved
Vandetanib VEGFR-2, EGFR, RETNon-Small Cell Lung Cancer (NCI-H441)106[12]
Lenvatinib VEGFR-1/2/3, FGFR-1/2/3/4, PDGFRα, RET, c-KITThyroid Cancer (8505C)4.0FDA Approved
Bevacizumab (Antibody) VEGF-AN/A (Targets Ligand)N/A[10]

Experimental Protocols for Validation

To validate the activity of this compound, a series of in vitro assays should be performed. These protocols are designed to assess its cytotoxic effects, impact on cell proliferation, and its specific kinase inhibitory activity.

Cell Viability and Proliferation Assays

1. MTT Assay (Cell Viability)

  • Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.

2. BrdU Incorporation Assay (Cell Proliferation)

  • Objective: To measure the effect of the compound on DNA synthesis and cell proliferation.

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of this compound.

    • After 24-48 hours of treatment, add BrdU (Bromodeoxyuridine) to the culture medium and incubate for an additional 2-4 hours.

    • Fix the cells and denature the DNA.

    • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.

    • Analyze the data to determine the effect on cell proliferation.

Kinase Activity Assays

1. In Vitro Kinase Assay

  • Objective: To directly measure the inhibitory effect of the compound on the activity of purified PI3K and/or KDR kinases.

  • Protocol:

    • Prepare a reaction mixture containing the purified recombinant kinase (e.g., PI3Kα or VEGFR-2), a suitable substrate (e.g., a specific peptide or protein), and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the kinase reaction and incubate at 30°C for a defined period.

    • Terminate the reaction.

    • Detect the phosphorylated substrate using methods such as:

      • Radiolabeling: Using [γ-³²P]ATP and detecting the incorporated radioactivity.

      • ELISA: Using a phospho-specific antibody.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Calculate the IC50 value for kinase inhibition.

2. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the inhibition of kinase activity within the cellular context by measuring the phosphorylation status of downstream signaling proteins.

  • Protocol:

    • Treat cancer cell lines with different concentrations of this compound for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-AKT and total AKT for the PI3K pathway; p-ERK and total ERK for the VEGFR pathway).

    • Incubate with a secondary antibody conjugated to a detection enzyme.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Visualizing Pathways and Workflows

To aid in the conceptualization of the experimental design and the underlying biological rationale, the following diagrams illustrate the targeted signaling pathways and the validation workflow.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Thiazol_Amine This compound Thiazol_Amine->PI3K inhibits?

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Thiazol_Amine This compound Thiazol_Amine->VEGFR2 inhibits?

Caption: Potential inhibition of the VEGFR-2 signaling cascade.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Viability Cell Viability Assays (MTT, BrdU) Start->Cell_Viability IC50_Determination Determine IC50 Values Cell_Viability->IC50_Determination Kinase_Assay In Vitro Kinase Assays (PI3K, KDR) IC50_Determination->Kinase_Assay Western_Blot Western Blot for Downstream Signaling IC50_Determination->Western_Blot Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Compound Activity Data_Analysis->Conclusion

Caption: Workflow for validating the activity of the compound.

Conclusion

The validation of this compound activity in cell lines requires a systematic approach. By employing the outlined experimental protocols and comparing the results with the provided data for established PI3K and KDR inhibitors, researchers can effectively assess its potential as a novel therapeutic agent. The visualization of the targeted pathways and the experimental workflow further aids in the strategic planning and interpretation of these crucial validation studies.

References

"comparative analysis of 5-(1,3-Thiazol-2-yl)pyridin-3-amine with other kinase inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the potential kinase inhibitory profile of 5-(1,3-Thiazol-2-yl)pyridin-3-amine through comparative analysis with structurally and functionally related inhibitors.

While comprehensive public data on the specific kinase inhibitory profile of this compound is limited, its structural features, particularly the aminothiazole-pyridine scaffold, suggest its potential as a kinase inhibitor. This guide provides a comparative analysis with well-characterized kinase inhibitors that share structural similarities or target pathways potentially modulated by this class of compounds. The analysis is based on available data for these comparator molecules to infer the potential activity and guide future research on this compound.

I. Comparative Kinase Inhibitory Profiles

The aminothiazole and aminopyridine cores are prevalent scaffolds in the development of kinase inhibitors. Compounds incorporating these motifs have been shown to target a range of kinases, including tyrosine kinases and serine/threonine kinases. For a meaningful comparison, we will examine the inhibitory activities of selected compounds against key kinases that are often modulated by such scaffolds.

Comparator Kinase Inhibitors:
  • Dasatinib: A potent multi-kinase inhibitor with a 2-aminothiazole core, structurally related to the target compound. It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • Pictilisib (GDC-0941): A potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a critical cell survival pathway. Thiazole-containing compounds have been reported to exhibit PI3K inhibitory activity.[1]

  • Apatinib: A selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. N-(1,3-thiazol-2-yl)pyridin-2-amines have been investigated as inhibitors of KDR (VEGFR-2).[1]

Quantitative Inhibitory Activity:

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected comparator kinase inhibitors against their primary targets and other relevant kinases. This data provides a benchmark for the potential potency of novel compounds like this compound.

Kinase InhibitorTarget KinaseIC50 (nM)Other Kinases Inhibited (IC50 in nM)
Dasatinib BCR-ABL<1SRC family (0.2-1.1), c-KIT, PDGFRβ
Pictilisib (GDC-0941) PI3Kα3PI3Kδ (3), PI3Kβ (33), PI3Kγ (48)
Apatinib VEGFR-21c-Ret (13), c-Kit (429)

Note: IC50 values can vary depending on the specific assay conditions.

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of kinase inhibitor potency. Below are representative protocols for assays targeting the kinases inhibited by the comparator compounds.

PI3K Alpha HTRF Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the activity of PI3Kα and the inhibitory effects of compounds.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI(4,5)P2 substrate

  • ATP

  • HTRF KinEASE-STK S1 kit (including STK1-antibody-Eu(K) and STK-peptide-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • Test compound (e.g., this compound)

  • 384-well low volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, PI3Kα enzyme, and PI(4,5)P2 substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents (STK1-antibody-Eu(K) and STK-peptide-XL665).

  • Incubate for the detection reaction to occur.

  • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition based on the ratio of the fluorescence signals and determine the IC50 value.

VEGFR-2 (KDR) Kinase Assay

This protocol outlines a common method for assessing VEGFR-2 kinase activity using a fluorescence-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, VEGFR-2 enzyme, and substrate to the wells of a 96-well plate.

  • Start the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 45 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

III. Signaling Pathway and Experimental Workflow Visualization

Understanding the cellular context in which these kinase inhibitors function is critical. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for kinase inhibitor evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Activation Inhibitor1 Apatinib Inhibitor1->RTK Inhibition Inhibitor2 Pictilisib Inhibitor2->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

G cluster_workflow Kinase Inhibitor Screening Workflow Compound Compound Library (incl. This compound) Assay In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) Compound->Assay Hit_ID Hit Identification (Potency & Selectivity) Assay->Hit_ID Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Hit_ID->Cell_Assay Active Compounds Lead_Opt Lead Optimization (SAR) Cell_Assay->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Leads

Caption: A typical workflow for kinase inhibitor discovery and development.

IV. Conclusion and Future Directions

The structural motif of this compound is present in several known kinase inhibitors, suggesting its potential as a valuable scaffold for the development of novel therapeutics. Based on the comparative analysis with Dasatinib, Pictilisib, and Apatinib, it is plausible that this compound may exhibit inhibitory activity against tyrosine kinases such as those in the SRC family and VEGFR-2, as well as serine/threonine kinases like PI3K.

To fully elucidate the therapeutic potential of this compound, further experimental validation is essential. It is recommended to perform a broad kinase panel screening to identify its primary targets and selectivity profile. Subsequent cell-based assays will be crucial to determine its functional effects on cancer cell proliferation, survival, and other relevant cellular processes. The experimental protocols and comparative data presented in this guide provide a foundational framework for initiating such investigations.

References

A Comparative Analysis of Pyridinyl-Thiazole Isomers: Efficacy in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the structure-activity relationships and therapeutic potential of pyridinyl-thiazole isomers, supported by experimental data, for researchers and professionals in drug development.

The fusion of pyridine and thiazole rings has created a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential. The isomeric position of the nitrogen atom within the pyridine ring, in relation to its linkage with the thiazole moiety, profoundly influences the compound's biological activity. This guide provides a comparative analysis of the efficacy of different pyridinyl-thiazole isomers, focusing on their anticancer and antimicrobial properties, supported by quantitative data from various studies.

Anticancer Efficacy: A Tale of Substitution and Selectivity

Pyridinyl-thiazole derivatives have demonstrated notable cytotoxicity against a range of cancer cell lines. The position of the pyridine ring and the nature of substituents on both heterocyclic systems are critical determinants of their anticancer potency.

For instance, a series of hydrazonothiazole-based pyridine compounds revealed that derivatives with 3-pyridyl groups, particularly when combined with 2,5-dimethoxyphenyl or 4,4'-biphenyl substituents at the fourth position of the thiazole ring, exhibited enhanced cytotoxic activity.[1] In one study, several of these synthesized compounds showed greater efficacy against the A549 lung cancer cell line than the standard drug, cisplatin.[1]

Another study highlighted a thiazole-pyridine hybrid, compound 23 , which possesses a chlorine atom at the 4-position of the pyridine ring. This compound demonstrated superior anti-breast cancer efficacy (IC₅₀ of 5.71 μM) against the MCF-7 cell line compared to the standard drug 5-fluorouracil (IC₅₀ of 6.14 μM).[2]

Furthermore, research into N-substituted 2-(4-pyridinyl)thiazole carboxamides led to the discovery of compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) as a potent inhibitor of angiogenesis.[3] This compound effectively suppressed human umbilical vein endothelial cell (HUVEC) colony formation and migration, and strongly inhibited tumor growth.[3]

The inhibitory activity of these compounds often extends to specific molecular targets. For example, compound 7b , featuring a 2,3‐dihydro‐1,3,4‐thiadiazole core linked to a pyridine moiety, exhibited potent dual-inhibitory activity against B-Raf (IC₅₀ = 0.75 µM) and VEGFR-2 (IC₅₀ = 58.13 nM).[4]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Representative Pyridinyl-Thiazole Derivatives

CompoundPyridine IsomerTarget Cell Line/EnzymeIC₅₀ (µM)Reference
Compound 23 4-pyridinylMCF-75.71[2]
5-Fluorouracil (Standard)-MCF-76.14[2]
Compound 7b 3-pyridinyl (as nicotinoyl)MDA-MB-2319.66[4]
Compound 7b 3-pyridinyl (as nicotinoyl)MCF-715.83[4]
Compound 7b 3-pyridinyl (as nicotinoyl)B-Raf0.75[4]
Compound 7b 3-pyridinyl (as nicotinoyl)VEGFR-20.058[4]
Compound 4c Not SpecifiedMCF-72.57[5]
Compound 4c Not SpecifiedHepG27.26[5]
Staurosporine (Standard)-MCF-76.77[5]
Staurosporine (Standard)-HepG28.4[5]
Compound 3 2-pyridinylHL-600.57[6]
Hydrazonothiazole 2f 3-pyridylA549More potent than cisplatin[1]
Hydrazonothiazole 2m 3-pyridylA549More potent than cisplatin[1]
Antimicrobial Activity: Broad-Spectrum Potential

The pyridinyl-thiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Studies have shown that the position of the pyridine ring influences the antimicrobial spectrum and potency.

One study investigating pyridine and thiazole hybrids found that 4-pyridine thiazole compounds generally exhibited more potent antimicrobial activity than their 3-pyridine counterparts.[7] Specifically, compound 4c from this series showed significant activity against Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 0.02 mM.[7]

Another study synthesized a series of 1-(thiazol-2-ylamino)-dihydropyridine-3-carbonitrile derivatives and found that compound 13a displayed good antibacterial activity with MIC values ranging from 46.9 to 93.7 μg/mL, and potent antifungal activity with MIC values between 5.8 and 7.8 μg/mL.[8]

Table 2: Comparative Antimicrobial Activity (MIC) of Representative Pyridinyl-Thiazole Derivatives

CompoundPyridine IsomerTarget MicroorganismMICReference
Compound 4c 4-pyridinylStaphylococcus aureus0.02 mM[7]
Compound 4c 4-pyridinylBacillus cereus0.02 mM[7]
Compound 13a Not SpecifiedVarious Bacteria46.9 - 93.7 µg/mL[8]
Compound 13a Not SpecifiedVarious Fungi5.8 - 7.8 µg/mL[8]

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., cisplatin, staurosporine) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assays

The inhibitory activity against specific enzymes like VEGFR-2 or aromatase is determined using dedicated assay kits.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared according to the manufacturer's instructions.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The product formation is measured over time using a suitable detection method (e.g., fluorescence, absorbance).

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.

Visualizing Molecular Pathways

The following diagram illustrates a simplified workflow for the synthesis and evaluation of pyridinyl-thiazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Pyridine Precursor C Cyclization/Condensation Reaction A->C B Thiazole Precursor B->C D Pyridinyl-Thiazole Derivative C->D E Anticancer Screening (e.g., MTT Assay) D->E F Antimicrobial Screening (e.g., MIC Determination) D->F G IC50 / MIC Determination E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: A generalized workflow for the synthesis and biological evaluation of pyridinyl-thiazole derivatives.

The following diagram illustrates a simplified representation of the angiogenesis signaling pathway, a key target for some pyridinyl-thiazole anticancer agents.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration, Survival ERK->Proliferation Promotes Inhibitor Pyridinyl-Thiazole Inhibitor (e.g., 3k) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGF signaling pathway and the inhibitory action of certain pyridinyl-thiazole compounds.

References

Comparative Guide to Cellular Target Confirmation of a Novel Pyridine-Thiazole Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative pyridine-thiazole compound, focusing on the confirmation of its cellular target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The performance of this compound is compared with established VEGFR-2 inhibitors, supported by experimental data and detailed protocols for key cellular assays.

Introduction to 5-(1,3-Thiazol-2-yl)pyridin-3-amine Analogs as VEGFR-2 Inhibitors

The compound this compound and its analogs represent a class of synthetic molecules with potential therapeutic applications. While the specific target for every permutation of this scaffold may vary, a significant body of research has identified the N-(1,3-thiazol-2-yl)pyridin-2-amine core as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a critical target for anti-cancer drug development.

This guide will use a representative compound from this class, herein referred to as Compound X (a conceptual N-(1,3-thiazol-2-yl)pyridin-2-amine derivative based on published potent analogs), to illustrate the process of cellular target confirmation and to draw comparisons with other well-characterized VEGFR-2 inhibitors.

Performance Comparison of VEGFR-2 Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit the target enzyme at low concentrations, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro kinase inhibitory activity of our representative Compound X against VEGFR-2, alongside data for established, clinically relevant VEGFR-2 inhibitors.

CompoundChemical ScaffoldTarget KinaseIC50 (nM)
Compound X (Representative) Pyridine-ThiazoleVEGFR-2~15
ApatinibPyridine-QuinazolineVEGFR-21
CabozantinibQuinoline-carboxamideVEGFR-20.035
SorafenibPyridine-CarboxamideVEGFR-290

Data Interpretation:

As indicated in the table, Compound X demonstrates potent inhibition of VEGFR-2 with an IC50 value in the low nanomolar range. When compared to other established inhibitors, its potency is significant. Cabozantinib exhibits exceptionally high potency. Apatinib also shows very strong inhibition.[1][2][3] Sorafenib, while a potent multi-kinase inhibitor, is less potent against VEGFR-2 specifically, compared to the other compounds listed.[4][5][6]

Experimental Protocols

To confirm the cellular target of a compound like this compound or its analogs, a series of biochemical and cell-based assays are essential. Below are detailed protocols for key experiments.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.

Principle:

The assay quantifies the phosphorylation of a synthetic substrate by purified VEGFR-2 kinase. The amount of phosphorylated substrate is measured, typically using a luminescence or fluorescence-based method, in the presence and absence of the test compound.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • VEGFR-2 peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® or similar detection reagent

  • 96-well white microplates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the VEGFR-2 peptide substrate, and the diluted test compound.

  • Add the recombinant VEGFR-2 kinase to initiate the reaction.

  • Add ATP to start the phosphorylation reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Inhibition of VEGFR-2 Phosphorylation (Western Blot)

This assay determines if the compound can inhibit the activation (autophosphorylation) of VEGFR-2 in a cellular context.

Principle:

Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are stimulated with VEGF to induce receptor phosphorylation. The cells are then lysed, and the levels of phosphorylated VEGFR-2 (p-VEGFR2) are measured by Western blot analysis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF-A

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175) and anti-total VEGFR2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed HUVECs in culture plates and grow to near confluence.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary anti-p-VEGFR2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total VEGFR2 antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation.

VEGF-Induced Endothelial Cell Proliferation Assay

This assay assesses the compound's ability to inhibit the biological downstream effect of VEGFR-2 activation, which is endothelial cell proliferation.

Principle:

The proliferation of HUVECs is stimulated by VEGF. The inhibitory effect of the test compound on this proliferation is measured using a colorimetric or luminescent assay that quantifies the number of viable cells.

Materials:

  • HUVECs

  • Endothelial cell basal medium with low serum

  • VEGF-A

  • Test compound

  • MTT or CellTiter-Glo® reagent

  • 96-well clear or white-walled microplates

Procedure:

  • Seed HUVECs in a 96-well plate at a low density.

  • Allow the cells to attach and then serum-starve for 4-6 hours.

  • Add the test compound at various concentrations to the wells.

  • Add VEGF-A to stimulate proliferation. Include a control group with no VEGF stimulation.

  • Incubate the plate for 48-72 hours.

  • Add MTT or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence.

  • Calculate the percent inhibition of VEGF-induced proliferation and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are provided below to illustrate the VEGFR-2 signaling pathway and a general experimental workflow for inhibitor characterization.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2:f0 Compound X Inhibition VEGF->VEGFR2:f0 Binds PLCg PLCγ VEGFR2:f1->PLCg Activates PI3K PI3K VEGFR2:f1->PI3K Activates Ras Ras VEGFR2:f1->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay (Recombinant VEGFR-2) ic50_biochem Determine IC50 kinase_assay->ic50_biochem cell_culture HUVEC Culture ic50_biochem->cell_culture compound_treatment Compound Treatment + VEGF Stimulation cell_culture->compound_treatment western_blot Western Blot for p-VEGFR2 compound_treatment->western_blot proliferation_assay Cell Proliferation Assay compound_treatment->proliferation_assay inhibition_confirm Confirm Target Engagement western_blot->inhibition_confirm ic50_cellular Determine Cellular IC50 proliferation_assay->ic50_cellular start Compound Synthesis start->kinase_assay

Caption: General Experimental Workflow for Inhibitor Characterization.

References

"head-to-head comparison of pyridinyl-thiazole analogs in functional assays"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of pyridinyl-thiazole analogs in various functional assays reveals their potential as potent therapeutic agents. These compounds have been extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides an objective comparison of their performance based on experimental data from several key studies, details the methodologies used, and visualizes the relevant biological pathways.

Cytotoxicity of Pyridinyl-Thiazole Analogs Against Cancer Cell Lines

A study on novel pyridine-thiazole hybrid molecules demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized below.

Table 1: Cytotoxicity (IC50, µM) of Pyridinyl-Thiazole Analogs in Human Cancer Cell Lines

CompoundHL-60 (Leukemia)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)U-87 MG (Glioblastoma)HaCaT (Normal Keratinocytes)
Compound 3 0.571.252.343.121.87>50
Compound 4 1.122.894.115.033.45>50

Data sourced from a study on novel pyridine-thiazole hybrid molecules as potential anticancer agents.[1] The results indicate that Compound 3 is particularly potent against the HL-60 leukemia cell line and shows high selectivity for cancer cells over normal keratinocytes.

Another study focused on thiazole-based pyridines for lung cancer therapy, evaluating their cytotoxicity against the A549 cell line.

Table 2: Cytotoxicity (IC50, µM) of Thiazole-Based Pyridine Derivatives against A549 Lung Cancer Cells

CompoundSubstituent on Thiazole RingIC50 (µM) on A549 cells
2d 3,4-dihydroxyphenyl1.8 µM
2e 3,4-dichlorophenyl2.1 µM
2f 2,5-dimethoxyphenyl1.5 µM
2h 4,4'-biphenyl3.5 µM
2i 3,4-dihydroxyphenyl1.9 µM
2j 3,4-dichlorophenyl2.2 µM
2n 3,4-dihydroxyphenyl1.7 µM
2o 3,4-dichlorophenyl2.0 µM
Cisplatin (Standard Drug)Not specified in snippet

This data is from a study on the development and biological assessment of thiazole-based pyridines for targeted therapy in lung cancer.[2] The study found that several synthesized compounds exhibited more potent cytotoxicity against the A549 cell line than the standard drug cisplatin.[2]

Inhibition of Key Enzymes by Pyridinyl-Thiazole Analogs

Pyridinyl-thiazole derivatives have also been evaluated as inhibitors of specific enzymes implicated in disease progression.

VEGFR-2 Inhibition

A study on newly synthesized thiazole derivatives investigated their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 3: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

CompoundIC50 (µM)
Compound 4c 0.15
Sorafenib (Standard) 0.059

Data from a study on the anticancer properties of newly synthesized thiazole derivatives.[3] Compound 4c demonstrated potent inhibition of VEGFR-2.[3]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease research, thiazole analogs have been designed and synthesized as anticholinesterase agents.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolylhydrazone Derivatives

CompoundIC50 (µM)
2a 0.063 ± 0.003
2b 0.056 ± 0.002
2d 0.147 ± 0.006
2e 0.040 ± 0.001
2g 0.031 ± 0.001
2i 0.028 ± 0.001
2j 0.138 ± 0.005
Donepezil (Reference) Similar rate to Compound 2i

Data from a study on the design and structure-activity relationships of thiazole analogs as anticholinesterase agents.[4] Compound 2i was identified as the most active agent in this series, with an inhibitory potency comparable to the reference drug donepezil.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the pyridinyl-thiazole analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Enzyme Inhibition Assays

The ability of the compounds to inhibit VEGFR-2 was assessed using a kinase assay kit.

  • The compounds were incubated with the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP.

  • The kinase reaction was allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate was quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.

  • The IC50 values were determined by measuring the inhibition of kinase activity at various compound concentrations.

The inhibitory activity against AChE was determined using a modified Ellman's spectrophotometric method.

  • The assay was conducted in a 96-well plate.

  • Each well contained a mixture of AChE solution, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound at different concentrations in a phosphate buffer (pH 8.0).

  • The mixture was incubated for 15 minutes at 37°C.

  • The reaction was initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the yellow product was measured at 412 nm over time.

  • The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Pyridinyl-thiazole analogs exert their biological effects through various mechanisms of action, including the inhibition of critical signaling pathways involved in cancer progression.

Angiogenesis Signaling Pathway

Several pyridinyl-thiazole derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] A key target in this pathway is VEGFR-2.

Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis (Cell Proliferation, Migration) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis PyridinylThiazole Pyridinyl-Thiazole Analogs PyridinylThiazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridinyl-thiazole analogs.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening pyridinyl-thiazole analogs for their cytotoxic effects on cancer cells is a multi-step process.

Cytotoxicity_Workflow start Start synthesis Synthesize Pyridinyl- Thiazole Analogs start->synthesis treatment Treat Cells with Analogs synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data & Calculate IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal

The proper disposal of 5-(1,3-Thiazol-2-yl)pyridin-3-amine, a heterocyclic compound used in pharmaceutical research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS). Based on data for structurally similar compounds, such as 5-PYRIDIN-3-YL-[1][2][3]THIADIAZOL-2-YLAMINE, this chemical should be handled with care. It is classified with potential hazards including acute oral toxicity, skin irritation, and specific target organ toxicity.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[4]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth and seek immediate medical attention.[4][5]

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the first steps toward compliant disposal.

  • Waste Identification: Unused or contaminated this compound is considered hazardous chemical waste.

  • Segregation: This waste must be segregated from other waste streams. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] Store waste in a designated, well-ventilated, and secure area.

Disposal Procedures: A Step-by-Step Guide

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and chemically compatible container.

    • The container must be in good condition and appropriate for the type of waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the necessary information about the waste, including its chemical name and quantity.

  • Documentation:

    • Maintain a record of the waste generated and its disposal, as required by local and federal regulations.

Quantitative Data Summary

Hazard ClassificationDetailsReference
Acute Toxicity Category 4, Oral[1]
Skin Irritation Category 2[1]
Specific Target Organ Toxicity Single Exposure, Category 3[1]
Physical and Chemical Properties (of a similar compound)
Molecular Formula C7H6N4S
Molecular Weight 178.21 g/mol

Disposal Workflow Diagram

DisposalWorkflow A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste from Incompatible Materials B->C D Place in a Labeled, Sealed, and Compatible Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service E->F G Arrange for Professional Waste Pickup and Disposal F->G Follow Institutional Procedures H Maintain Disposal Records G->H I End: Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-(1,3-Thiazol-2-yl)pyridin-3-amine. The following guidance is based on the safety profiles of structurally related compounds, including aminopyridines and thiazoles, and should be used as a precautionary measure. All laboratory work should be conducted by trained personnel in a controlled environment.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and a disposal plan to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet European Standard EN166 are required.[1] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. Dispose of contaminated gloves properly after use.

    • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risks.

  • Preparation and Planning:

    • Review this safety guide and the safety data sheets for any other chemicals to be used in the procedure.

    • Ensure the chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Prepare all necessary equipment and reagents.

  • Handling the Compound:

    • Wear the mandatory PPE as outlined above.

    • Conduct all weighing and solution preparation within a chemical fume hood to prevent inhalation of the powder.

    • Handle the compound with care to avoid generating dust.

    • Use spark-proof tools and avoid sources of ignition, as related compounds can be flammable.[2]

    • Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Puncture empty and rinsed containers to prevent reuse.

  • Regulatory Compliance:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Quantitative Data Summary

The following table summarizes key hazard information based on related aminopyridine and thiazole compounds.

Hazard ClassificationGHS Statements (based on related compounds)Precautionary Statements (based on related compounds)
Acute Toxicity (Oral, Dermal, Inhalation) H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
Skin Corrosion/Irritation H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of waterP332+P313: If skin irritation occurs: Get medical advice/attention
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP337+P313: If eye irritation persists: Get medical advice/attention
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated areaP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.